An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a compound known for its role as a metabolite and its ap...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a compound known for its role as a metabolite and its applications in chemical synthesis. The introduction of an iodine atom onto the pyridine ring is anticipated to modify its chemical reactivity and biological activity, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials. This guide outlines a proposed synthetic route for 6-Hydroxy-5-iodonicotinic acid and provides predicted characterization data to aid researchers in its synthesis and identification.
Proposed Synthesis
The proposed synthesis involves the direct electrophilic iodination of commercially available 6-hydroxynicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the hydroxyl group at the 6-position is an activating, ortho-para directing group. This suggests that iodination will preferentially occur at the 5-position, which is ortho to the hydroxyl group.
Synthetic Scheme
The proposed reaction is the iodination of 6-hydroxynicotinic acid using N-iodosuccinimide (NIS) as the iodinating agent.
Caption: Proposed synthetic route for 6-Hydroxy-5-iodonicotinic acid.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the iodination of a similar substrate, 2-hydroxynicotinic acid.
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.3 equivalents).
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to approximately 50°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed over several hours (e.g., 18-24 hours).
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
Precipitation: Add water to the concentrated residue to precipitate the crude product. Stir the resulting slurry in an ice bath for about an hour to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or methanol to remove residual impurities.
Drying: Dry the purified product under vacuum to yield 6-Hydroxy-5-iodonicotinic acid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the proposed synthesis.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectroscopic data for 6-Hydroxy-5-iodonicotinic acid.
Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₆H₄INO₃
Molecular Weight
265.01 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Expected to be >200°C (with decomposition)
Predicted Spectroscopic Data
¹H NMR Spectroscopy
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
H2
8.1 - 8.3
s
H4
8.4 - 8.6
s
OH (hydroxyl)
Broad, variable
br s
OH (carboxylic)
Broad, variable
br s
Predicted in DMSO-d₆. The chemical shifts are estimates and may vary based on solvent and concentration.
¹³C NMR Spectroscopy
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C2
145 - 150
C3
120 - 125
C4
148 - 153
C5
85 - 95
C6
160 - 165
C=O (carboxylic)
165 - 170
Predicted in DMSO-d₆.
IR Spectroscopy
Wavenumber (cm⁻¹)
Assignment
Functional Group
3400 - 2500
O-H stretch (broad)
Carboxylic acid, Phenol
~3100
N-H stretch (pyridone form)
Amide
1680 - 1720
C=O stretch
Carboxylic acid
1640 - 1660
C=O stretch (pyridone form)
Amide
1550 - 1600
C=C and C=N ring stretch
Aromatic ring
~1200
C-O stretch
Phenol
500 - 600
C-I stretch
Iodo group
Mass Spectrometry (EI or ESI)
m/z Value
Assignment
~265
[M]⁺ (Molecular ion)
~247
[M - H₂O]⁺
~220
[M - COOH]⁺
~127
I⁺
The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.
Exploratory
Physicochemical Properties of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Hydroxy-5-iodonicotinic acid. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Hydroxy-5-iodonicotinic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes experimentally determined properties of the parent compound, 6-Hydroxynicotinic acid, for comparative analysis. Furthermore, predicted values for 6-Hydroxy-5-iodonicotinic acid and its derivatives are presented to offer insights into its molecular characteristics. This document details a synthesis protocol for the tautomeric form, 2-hydroxy-5-iodonicotinic acid, and outlines standard experimental methodologies for determining key physicochemical parameters. A logical workflow for the synthesis and characterization of novel compounds like 6-Hydroxy-5-iodonicotinic acid is also provided.
Introduction
6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a metabolite of nicotinic acid. The introduction of an iodine atom at the 5-position of the pyridine ring is expected to significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making their accurate assessment essential for drug discovery and development. This guide aims to consolidate the available information and provide a framework for the experimental characterization of this compound.
A synthesis of the tautomer, 2-hydroxy-5-iodonicotinic acid, has been reported. The following protocol is adapted from the available literature:
Materials:
2-Hydroxynicotinic acid
N-Iodosuccinimide (NIS)
N,N-Dimethylformamide (DMF)
Water
Methanol (MeOH)
Procedure:
A mixture of 2-hydroxynicotinic acid (1.0 eq) and N-iodosuccinimide (1.3 eq) in N,N-dimethylformamide is prepared.
The reaction mixture is stirred at room temperature for 1 hour, protected from light.
The mixture is then heated to 50 °C and stirred for 20 hours.
Upon completion, the majority of the DMF is removed by distillation under reduced pressure.
Water is added to the residue, and the mixture is stirred at room temperature for 1 hour, followed by stirring at 0 °C for 1 hour.
The precipitated solid is collected by filtration.
The resulting solid is suspended in methanol and stirred at room temperature for 2 hours.
The mixture is filtered again, washed with methanol, and dried under vacuum to yield the target compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Procedure:
A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
The capillary tube is placed in the heating block of a melting point apparatus.
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C/min.
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Aqueous Solubility
The equilibrium solubility of a compound in water can be determined using the shake-flask method.
Procedure:
An excess amount of the solid compound is added to a known volume of distilled water in a sealed container.
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
The suspension is then filtered or centrifuged to separate the undissolved solid.
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of Acid Dissociation Constant (pKa)
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Procedure:
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
A titration curve of pH versus the volume of titrant added is plotted.
The pKa is the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method.
Procedure:
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
logP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound such as 6-Hydroxy-5-iodonicotinic acid.
Workflow for Synthesis and Physicochemical Characterization.
Conclusion
While experimental data on the physicochemical properties of 6-Hydroxy-5-iodonicotinic acid are scarce, this guide provides a valuable resource for researchers by consolidating predicted data, a relevant synthesis protocol, and standard methodologies for experimental determination. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental investigation is warranted to fully elucidate the physicochemical profile of 6-Hydroxy-5-iodonicotinic acid and its potential as a scaffold in drug discovery.
Crystal Structure Analysis of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 6-hydroxy-5-iodonicotinic acid. While, to date, the spec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 6-hydroxy-5-iodonicotinic acid. While, to date, the specific crystal structure of 6-hydroxy-5-iodonicotinic acid has not been reported in publicly accessible databases, this document offers a detailed examination of the crystal structure of the closely related parent compound, 6-hydroxynicotinic acid. By analyzing this foundational structure, we can project the potential solid-state behavior of its 5-iodo derivative. This guide also includes established experimental protocols for the synthesis of a related compound and proposes a methodology for the synthesis and crystallization of 6-hydroxy-5-iodonicotinic acid, providing a solid framework for future research in this area.
Introduction
6-Hydroxynicotinic acid and its derivatives are significant compounds in medicinal chemistry and drug development. The introduction of a halogen atom, such as iodine, into the molecular structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs). Although the crystal structure of 6-hydroxy-5-iodonicotinic acid remains to be determined, an in-depth analysis of its parent compound, 6-hydroxynicotinic acid, provides critical insights.
Crystal Structure of 6-Hydroxynicotinic Acid
The crystal structure of 6-hydroxynicotinic acid has been determined and provides a fundamental basis for understanding its halogenated derivatives.[1] The compound crystallizes in the triclinic space group P-1.[1]
Table 1: Crystallographic Data for 6-Hydroxynicotinic Acid [1]
Parameter
Value
Chemical Formula
C₆H₅NO₃
Molecular Weight
139.11 g/mol
Crystal System
Triclinic
Space Group
P-1
a
6.813 Å
b
11.134 Å
c
16.278 Å
α
82.557°
β
78.106°
γ
76.251°
Volume
1156.4 ų
Z
8
Data obtained at 293 K.
The molecular structure of 6-hydroxynicotinic acid in the crystalline state predominantly exists in its oxo-tautomeric form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The crystal packing is characterized by a network of intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice.
Predicted Influence of 5-Iodo Substitution on Crystal Structure
The substitution of a hydrogen atom with an iodine atom at the 5-position of the pyridine ring is expected to introduce significant changes to the crystal packing. The larger van der Waals radius and the potential for halogen bonding of the iodine atom will likely alter the intermolecular interactions. Halogen bonds (C-I···O and C-I···N) may form, competing with or complementing the existing hydrogen bonding network, potentially leading to a different crystal symmetry and unit cell parameters. Researchers investigating the crystal structure of 6-hydroxy-5-iodonicotinic acid should be cognizant of these potential packing motifs.
Experimental Protocols
Synthesis of a Related Compound: 6-Hydroxy-5-nitronicotinic acid
A common method for the nitration of 6-hydroxynicotinic acid involves the use of fuming nitric acid.
Method 1:
Dissolve 6-hydroxynicotinic acid (25.0 g, 180 mmol) in 95 mL of fuming nitric acid.
Stir the solution at 50°C for 18 hours.
After cooling to room temperature, concentrate the mixture.
Co-evaporate with water.
Add methanol to precipitate the product.
Filter the brown precipitate and wash it with cold methanol (2 x 50 mL).
Note: This synthesis should be performed with appropriate safety precautions in a well-ventilated fume hood.
Proposed Synthesis of 6-Hydroxy-5-iodonicotinic Acid
A potential route for the synthesis of 6-hydroxy-5-iodonicotinic acid involves the electrophilic iodination of 6-hydroxynicotinic acid. A common iodinating agent for activated aromatic rings is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.
Proposed Method:
Dissolve 6-hydroxynicotinic acid in a suitable solvent (e.g., acetic acid).
Add N-iodosuccinimide (NIS) or another electrophilic iodine source to the solution.
The reaction may require heating or the presence of a catalyst.
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. The crystallization of hydroxynicotinic acids can be sensitive to pH.
Proposed Crystallization Method:
Dissolve the purified 6-hydroxy-5-iodonicotinic acid in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof) at an elevated temperature to achieve saturation.
Slowly cool the solution to room temperature.
If no crystals form, consider techniques such as solvent evaporation, or vapor diffusion with an anti-solvent.
The pH of the solution can be adjusted to modulate solubility and promote crystallization.
Workflow for Crystal Structure Analysis
The following diagram illustrates a typical workflow for the synthesis and crystal structure determination of 6-hydroxy-5-iodonicotinic acid.
The Biological Landscape of 6-Hydroxy-5-iodonicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of nicotinic acid, a form of vitamin B3, have garnered significant attention in medicinal chemistry due to their diverse biological act...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of nicotinic acid, a form of vitamin B3, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of hydroxyl and iodo- substituents to the nicotinic acid scaffold, creating 6-Hydroxy-5-iodonicotinic acid, presents a unique chemical entity with potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of derivatives of this core structure, drawing upon data from related compounds to illuminate potential avenues for research and development. While specific data on 6-Hydroxy-5-iodonicotinic acid derivatives is limited in publicly available literature, this document synthesizes information on analogous compounds to explore potential anticancer, antimicrobial, and enzyme-inhibiting properties.
Introduction
Nicotinic acid and its derivatives have a long history of therapeutic use and are known to exhibit a wide range of biological properties, including antioxidant, antitubercular, analgesic, and anti-inflammatory effects. The core structure of 6-Hydroxy-5-iodonicotinic acid combines the features of a pyridine carboxylic acid with a hydroxyl group, which can tautomerize to a pyridone, and an iodine atom. The presence of iodine, a heavy halogen, can significantly influence the physicochemical properties of the molecule, such as lipophilicity and its ability to form halogen bonds, which can in turn impact biological activity. This guide will explore the potential biological activities of amides and esters derived from this core structure.
Potential Biological Activities
Based on the activities of structurally related compounds, derivatives of 6-Hydroxy-5-iodonicotinic acid are hypothesized to possess anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity
Nicotinamide, a related compound, has been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity at millimolar concentrations.[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The nicotinamide core structure is a key feature of many PARP inhibitors.[2] Therefore, it is plausible that derivatives of 6-Hydroxy-5-iodonicotinic acid could exhibit PARP inhibitory activity, a highly sought-after characteristic in oncology drug development.
Table 1: Cytotoxicity of Structurally Related Pyridine and Nicotinic Acid Derivatives
Note: This table presents data for related compound classes to suggest potential activity, not direct data for 6-Hydroxy-5-iodonicotinic acid derivatives.
Antimicrobial Activity
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. Acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] For example, certain acylhydrazones of nicotinic acid exhibited MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] The introduction of a halogen, such as iodine, can sometimes enhance the antimicrobial potency of a molecule.
Table 2: Antimicrobial Activity of Structurally Related Nicotinic Acid Derivatives
Note: This table presents data for related compound classes to suggest potential activity, not direct data for 6-Hydroxy-5-iodonicotinic acid derivatives.
Enzyme Inhibition
The pyridine nitrogen in nicotinic acid and nicotinamide can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[1] Specifically, nicotinic acid has been shown to inhibit CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1.[1] This suggests that derivatives of 6-Hydroxy-5-iodonicotinic acid could also act as enzyme inhibitors, a property that could be exploited for various therapeutic purposes, including modulating drug metabolism or targeting specific enzymes involved in disease pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 6-Hydroxy-5-iodonicotinic acid derivatives are not extensively documented in the literature. However, based on standard methodologies for similar compounds, the following protocols can be proposed.
General Synthesis of 6-Hydroxy-5-iodonicotinic Acid Amides and Esters
The synthesis would likely begin with the iodination of 6-hydroxynicotinic acid. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent. The resulting 6-Hydroxy-5-iodonicotinic acid can then be converted to its amides or esters through standard coupling reactions.
DOT Script for General Synthesis Workflow:
General Synthesis Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-Hydroxy-5-iodonicotinic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
Compound Dilution: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
PARP Inhibition and DNA Repair
As previously mentioned, a key potential mechanism of action for these compounds is the inhibition of PARP enzymes. In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.
DOT Script for PARP Inhibition Pathway:
PARP Inhibition and Synthetic Lethality
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-Hydroxy-5-iodonicotinic acid derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. Their structural similarity to known PARP inhibitors suggests a promising avenue for anticancer drug discovery. Furthermore, the established antimicrobial properties of nicotinic acid derivatives warrant the exploration of these iodinated compounds for activity against pathogenic bacteria and fungi.
Future research should focus on the synthesis of a library of 6-Hydroxy-5-iodonicotinic acid amides and esters, followed by systematic screening for anticancer, antimicrobial, and specific enzyme inhibitory activities. Positive hits should then be subjected to more detailed mechanistic studies to elucidate their modes of action and to identify and validate their molecular targets. The findings from such studies will be crucial in determining the therapeutic potential of this novel class of compounds.
Spectroscopic Profile of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Hydroxy-5-iodonicotinic acid, a compound of interest for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Hydroxy-5-iodonicotinic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted spectroscopic information derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 6-Hydroxy-5-iodonicotinic acid. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and an iodine atom.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~13.5
br s
1H
-COOH
~11.0
br s
1H
-OH
~8.2
s
1H
H-2 (Pyridine)
~7.9
s
1H
H-4 (Pyridine)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
~170.0
-COOH
~160.0
C-6 (Pyridine)
~150.0
C-2 (Pyridine)
~145.0
C-4 (Pyridine)
~125.0
C-3 (Pyridine)
~90.0
C-5 (Pyridine)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (Carboxylic acid)
~3200
Broad
O-H stretch (Phenolic)
~1700
Strong
C=O stretch (Carboxylic acid)
~1600, ~1480
Medium
C=C stretch (Aromatic ring)
~1250
Strong
C-O stretch (Carboxylic acid)
~1200
Strong
C-O stretch (Phenolic)
~850
Medium
C-I stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Relative Intensity (%)
Assignment
265
High
[M]⁺ (Molecular Ion)
248
Medium
[M-OH]⁺
220
Medium
[M-COOH]⁺
138
High
[M-I]⁺
93
Medium
[M-I-COOH]⁺
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 6-Hydroxy-5-iodonicotinic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are averaged.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy:
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of 6-Hydroxy-5-iodonicotinic acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS):
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-5-iodonicotinic Acid and Its Analogs Disclaimer: Direct therapeutic targets for 6-Hydroxy-5-iodonicotinic acid are not extensively documented...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-5-iodonicotinic Acid and Its Analogs
Disclaimer: Direct therapeutic targets for 6-Hydroxy-5-iodonicotinic acid are not extensively documented in publicly available research. This guide, therefore, focuses on the well-characterized targets of its close structural analogs, primarily 6-hydroxynicotinic acid, to infer potential therapeutic avenues. The broader biological activities of 6-Hydroxy-5-nitronicotinic acid are also discussed to provide a wider context for potential, yet currently unidentified, molecular targets.
The most well-defined potential target for compounds structurally related to 6-Hydroxy-5-iodonicotinic acid is the bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme is a flavin-dependent monooxygenase crucial for the degradation of nicotinic acid in aerobic bacteria.[1][2] Given its central role in bacterial metabolism, inhibitors of NicC could function as novel antimicrobial agents.
NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).[2] The enzymatic activity and binding affinity of various ligands to NicC have been characterized, providing a basis for structure-activity relationship studies.
Data Presentation: Ligand Binding and Kinetic Data for NicC
The following table summarizes the binding affinities and kinetic parameters of 6-hydroxynicotinic acid and its analogs with NicC. This data is essential for understanding the structural requirements for ligand binding and inhibition.
Experimental Protocols: Enzyme Kinetics Assay for NicC
A detailed methodology for determining the kinetic parameters of NicC activity is crucial for screening potential inhibitors like 6-Hydroxy-5-iodonicotinic acid.
Objective: To determine the steady-state kinetic parameters (Km, Vmax) and inhibition constants (Ki, IC50) for NicC with various substrates and inhibitors.
Materials:
Purified wild-type or variant NicC enzyme
6-Hydroxynicotinic acid (substrate)
NADH (co-substrate)
Test inhibitor (e.g., 6-Hydroxy-5-iodonicotinic acid)
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
Spectrophotometer capable of reading at 340 nm
Procedure:
Enzyme Preparation: Dilute the stock solution of NicC in the assay buffer to the desired final concentration.
Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the substrate, 6-hydroxynicotinic acid.
Inhibitor Addition: For inhibition studies, add the test inhibitor at various concentrations to the assay mixture. A control reaction without the inhibitor should be run in parallel.
Reaction Initiation: Initiate the reaction by adding the diluted NicC enzyme to the cuvette.
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance values at regular time intervals for a set duration.
Data Analysis:
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
For inhibition studies, plot V0 against the inhibitor concentration to determine the IC50 value.
Use Lineweaver-Burk or other linearized plots to determine the mode of inhibition and the Ki value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Bacterial nicotinic acid degradation pathway highlighting the role of NicC.
Caption: Workflow for a typical enzyme inhibition assay.
Broader Therapeutic Potential Based on Analogs
While NicC presents a specific, well-defined target, other analogs of 6-Hydroxy-5-iodonicotinic acid suggest a wider range of biological activities. For instance, 6-Hydroxy-5-nitronicotinic acid has been identified as a lead compound with potential anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[3] These diverse activities imply that this class of compounds may interact with multiple molecular targets within mammalian systems.
The identification of these targets would require a comprehensive screening approach. High-content screening (HCS) is a powerful methodology for this purpose, allowing for the simultaneous assessment of multiple cellular parameters to elucidate the mechanism of action of a compound.
Experimental Protocols: High-Content Screening for Target Identification
Objective: To identify the cellular pathways and potential molecular targets of 6-Hydroxy-5-iodonicotinic acid using a phenotypic screening approach.
Materials:
A panel of relevant human cell lines (e.g., cancer cell lines, immune cells)
6-Hydroxy-5-iodonicotinic acid
Multi-well plates (e.g., 96- or 384-well)
A suite of fluorescent dyes and antibodies to label cellular components (e.g., nucleus, cytoskeleton, specific proteins of interest)
High-content imaging system (e.g., automated confocal microscope)
Image analysis software
Procedure:
Cell Plating: Seed the selected cell lines into multi-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 6-Hydroxy-5-iodonicotinic acid. Include appropriate positive and negative controls.
Cell Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent probes to visualize various cellular features.
Image Acquisition: Use a high-content imaging system to automatically capture images of the cells in each well.
Image Analysis: Employ automated image analysis software to quantify a large number of cellular parameters, such as cell count, nuclear morphology, protein localization, and cytoskeletal organization.
Hit Identification and Target Deconvolution:
Identify "hits" based on significant changes in cellular phenotypes induced by the compound.
Use the phenotypic profile to generate hypotheses about the mechanism of action and potential protein targets.
Further experiments, such as thermal proteome profiling or affinity chromatography-mass spectrometry, can then be used to identify the direct binding partners of the compound.
Caption: High-content screening workflow for target identification.
Conclusion
While direct data on the therapeutic targets of 6-Hydroxy-5-iodonicotinic acid is limited, analysis of its structural analogs provides valuable insights. The bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) stands out as a well-characterized potential target for antimicrobial drug development. Furthermore, the broad biological activities of related compounds, such as 6-Hydroxy-5-nitronicotinic acid, suggest that this chemical scaffold may have the potential to modulate multiple targets in human cells, warranting further investigation through comprehensive screening strategies to unlock its full therapeutic potential in areas such as oncology and inflammatory diseases. Future research should focus on synthesizing 6-Hydroxy-5-iodonicotinic acid and evaluating its activity in both enzymatic and cell-based assays to directly elucidate its mechanism of action and therapeutic targets.
literature review on substituted nicotinic acid compounds
An In-depth Technical Guide to Substituted Nicotinic Acid Compounds Introduction Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a vital role in numerous biological...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Substituted Nicotinic Acid Compounds
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a vital role in numerous biological processes.[1] Beyond its nutritional significance, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for a vast array of biologically active compounds.[2] Its derivatives have garnered immense interest in drug discovery and development due to their diverse pharmacological activities.[3] These activities range from lipid-lowering and anti-inflammatory effects to antimicrobial and anticancer properties.[3][4][5] This technical guide provides a comprehensive review of substituted nicotinic acid compounds, detailing their synthesis, biological activities, structure-activity relationships, and key experimental protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed methodologies.
Synthetic Strategies for Substituted Nicotinic Acids
The synthesis of substituted nicotinic acid derivatives can be broadly classified into two main approaches: the de novo construction of the pyridine ring and the functionalization of a pre-existing nicotinic acid core.[2] The choice of strategy is primarily dictated by the desired substitution pattern and the availability of starting materials.[2]
De Novo Synthesis
De novo strategies build the core pyridine ring from acyclic precursors. A notable example is the Bohlmann-Rahtz synthesis , which allows for the creation of complex, polysubstituted pyridine cores in a single pot, making it a highly convergent method.[2] However, this approach can be limited by the need for high temperatures and may only be suitable for specific substitution patterns.[2]
Core Functionalization
This approach involves modifying a pre-existing pyridine or nicotinic acid molecule. It is particularly useful for introducing a wide variety of functional groups.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are powerful tools.[2] They offer excellent functional group tolerance and typically proceed under mild conditions, allowing for the introduction of diverse aryl, heteroaryl, and amino groups.[2] A key requirement for these methods is a halogenated precursor.[2]
Formylation/Cyclization: A one-pot formylation and cyclization strategy can be used to synthesize 2-substituted and 2,5-disubstituted 4-halonicotinic acid esters from readily available enamino keto esters.[6] This method is advantageous as it avoids expensive reagents and allows for the introduction of up to four substituents in a single step.[6]
Derivatization of the Carboxylic Acid: The carboxylic acid group of nicotinic acid is a versatile handle for derivatization. It can be converted to an ester (esterification), an amide, or a hydrazide, which can then be used to synthesize more complex molecules like oxadiazoles, thiazolidinones, and Schiff bases.[7][8]
The Modern Alchemist's Guide to Halogenated Nicotinic Acids: Discovery, Isolation, and Characterization
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and signaling. Its derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and signaling. Its derivatives have long been a fertile ground for drug discovery, yielding therapies for dyslipidemia and various other conditions. The strategic introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the nicotinic acid scaffold represents a powerful approach in medicinal chemistry to modulate the parent molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth technical overview of the methodologies for the discovery, synthesis, isolation, and characterization of novel halogenated nicotinic acids, with a focus on their potential as therapeutic agents.
Core Concepts in the Discovery of Novel Halogenated Nicotinic Acids
The discovery of novel halogenated nicotinic acids is often a multi-step process that begins with computational modeling and library screening, followed by targeted synthesis and biological evaluation. The rationale for halogenation is typically to:
Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding.
Improve Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.
Modulate Lipophilicity: Halogenation can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Alter Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring.
A general workflow for the discovery and isolation of novel halogenated nicotinic acids is depicted below.
Caption: A generalized workflow for the discovery and development of novel halogenated nicotinic acids.
Synthesis and Isolation of Key Halogenated Nicotinic Acids
The synthesis of halogenated nicotinic acids can be broadly categorized into two approaches: halogenation of a pre-existing nicotinic acid scaffold or synthesis of the pyridine ring from halogenated precursors.
Synthesis of 2-Chloronicotinic Acid
2-Chloronicotinic acid is a valuable intermediate for the synthesis of numerous pharmaceuticals. One common synthetic route involves the N-oxidation of nicotinic acid followed by chlorination.
Experimental Protocol:
N-Oxidation of Nicotinic Acid: Suspend nicotinic acid in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as hydrogen peroxide. Heat the mixture to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the nicotinic acid-N-oxide precipitate by filtration.
Chlorination of Nicotinic Acid-N-Oxide: Suspend the dried nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (POCl3, 300 ml).[1] To this suspension, add triethylamine (50 g) dropwise at room temperature.[1] An exothermic reaction will occur, and the temperature may rise to around 50°C.[1] After the addition is complete, heat the solution at 100°C for 4 hours.[1]
Work-up and Isolation: After the reaction, distill off the excess POCl3 under vacuum.[1] Carefully add the residue to water while maintaining the temperature below 40°C.[1] Adjust the pH of the solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.[1]
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield white solid product.[2]
Table 1: Summary of a Representative Synthesis of 2-Chloronicotinic Acid
6-Fluoronicotinic acid is another important building block in medicinal chemistry. A modern approach to its synthesis involves a Grignard exchange followed by fluorination.
Experimental Protocol:
Grignard Exchange and Borylation: In a reaction vessel under an inert atmosphere, mix 2,5-dibromopyridine with a catalyst such as cuprous iodide in an organic solvent like THF. Cool the mixture and add a solution of isopropyl magnesium chloride to perform a selective Grignard exchange. Then, react the resulting Grignard reagent with a chloroformate (e.g., ethyl chloroformate) to obtain the corresponding 6-bromonicotinate.[3]
Fluorination: To a mixture of anhydrous tetramethylammonium fluoride in an organic solvent, add the 6-bromonicotinate.[3] Heat the reaction mixture to 40-50°C and monitor the progress by TLC or GC-MS.[3]
Hydrolysis and Isolation: After the fluorination is complete, remove the organic solvent under reduced pressure.[3] Add an acidic or alkaline solution to hydrolyze the ester and precipitate the 6-fluoronicotinic acid.[3]
Purification: Collect the crude product by filtration. The product can be purified by recrystallization. The purity of 6-fluoronicotinic acid is typically greater than 98%.[4]
Table 2: Summary of a Representative Synthesis of 6-Fluoronicotinic Acid
Halogenated nicotinic acids exert their biological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[5] The activation of GPR109A initiates a cascade of intracellular signaling events that can have diverse physiological outcomes.
The GPR109A Signaling Pathway
Upon binding of a ligand, such as nicotinic acid or its halogenated analogs, GPR109A couples to an inhibitory G-protein (Gi).[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can trigger a β-arrestin-mediated signaling pathway, which is independent of G-protein signaling.[5]
Caption: The dual signaling pathways of the GPR109A receptor upon ligand activation.
Downstream Effects: The MAPK/ERK Pathway
The β-arrestin-mediated activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a significant consequence of GPR109A stimulation. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.
Caption: Simplified schematic of the MAPK/ERK signaling cascade initiated by GPR109A activation.
Antimicrobial Activity of Halogenated Nicotinic Acid Derivatives
Recent research has explored the antimicrobial potential of nicotinic acid derivatives. Halogenation can significantly impact this activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the halogenated nicotinic acid derivatives in a 96-well microtiter plate using the appropriate broth medium.
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Representative Antimicrobial Activity of Nicotinic Acid Derivatives
Note: The table includes data for halogenated compounds that are derivatives of nicotinic acid or related structures to illustrate the impact of halogenation on antimicrobial activity.
Conclusion
The discovery and development of novel halogenated nicotinic acids present a promising avenue for therapeutic innovation. By leveraging established synthetic methodologies and a deep understanding of the underlying biological pathways, researchers can design and isolate new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide offer a foundational framework for scientists and drug development professionals to advance their research in this exciting and evolving field. The continued exploration of halogenated nicotinic acids is poised to unlock new treatments for a range of diseases, from metabolic disorders to infectious diseases.
Navigating the Frontier: A Theoretical and Computational Exploration of 6-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, represents a compelling yet underexplored molecule in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, represents a compelling yet underexplored molecule in medicinal chemistry and materials science. While its direct biological and electronic properties remain largely uncharacterized in publicly available literature, its structural similarity to other substituted hydroxypyridine carboxylic acids suggests a rich potential for novel applications. This technical guide aims to provide a foundational understanding of this molecule by extrapolating from known theoretical frameworks, computational methodologies, and experimental protocols for analogous compounds. The focus will be on providing a predictive roadmap for researchers seeking to investigate its properties and potential applications.
Due to the limited direct experimental data on 6-hydroxy-5-iodonicotinic acid, this document leverages information from closely related analogs, particularly its nitro- and chloro- counterparts, as well as isomers like 2-hydroxy-5-iodonicotinic acid. The provided experimental protocols are therefore illustrative and would require adaptation and optimization for the target molecule.
Molecular Properties and Theoretical Framework
The introduction of an iodine atom at the 5-position of the 6-hydroxynicotinic acid core is anticipated to significantly influence its electronic distribution, lipophilicity, and potential for intermolecular interactions, particularly halogen bonding.
Predicted Physicochemical Properties
A comprehensive understanding of the molecule's fundamental properties is crucial for predicting its behavior in biological and chemical systems. While experimental data is scarce, computational methods can provide valuable estimations.
Property
Predicted Value/Characteristic
Basis for Prediction
Molecular Formula
C₆H₄INO₃
Molecular Weight
265.01 g/mol
pKa
Multiple values expected due to the carboxylic acid and hydroxyl groups. The electron-withdrawing nature of iodine may slightly increase the acidity of the carboxylic acid compared to the parent compound.
General principles of organic chemistry and analysis of substituted pyridines.
LogP
Moderately lipophilic. The iodine atom will increase lipophilicity compared to 6-hydroxynicotinic acid.
Hansch and Leo's fragment contribution method and computational predictions.
Hydrogen Bond Donors
2 (hydroxyl and carboxylic acid protons)
Hydrogen Bond Acceptors
3 (carbonyl oxygen, hydroxyl oxygen, and pyridine nitrogen)
Tautomerism and Aromaticity
Hydroxypyridine derivatives are known to exhibit keto-enol tautomerism. The equilibrium between the 6-hydroxy (enol) form and the 6-oxo (keto) form is a critical determinant of the molecule's reactivity and interaction profile. Computational studies on related hydroxypyridine-carboxylic acids have shown that substituents on the pyridine ring can influence this equilibrium by altering the ring's aromaticity.[1][2] The electron-donating or -withdrawing nature of the substituent, along with its position, can shift the balance between the tautomeric forms. For 6-hydroxy-5-iodonicotinic acid, the inductive effect of the iodine atom is expected to play a significant role.
Computational Chemistry Approach
Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules like 6-hydroxy-5-iodonicotinic acid.
Suggested Computational Workflow
A typical computational investigation would involve the following steps:
Caption: A typical workflow for the computational study of 6-Hydroxy-5-iodonicotinic acid.
Key Computational Descriptors to Investigate
Optimized Geometry: Provides insights into bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Allows for the theoretical prediction of the infrared (IR) spectrum, which can be compared with experimental data for structural validation.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR spectra to aid in experimental characterization.
Molecular Electrostatic Potential (MEP): Visualizes the electron density distribution, highlighting electrophilic and nucleophilic sites, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and electronic excitation properties.
Experimental Protocols (Adapted from Related Compounds)
Proposed Synthesis of 6-Hydroxy-5-iodonicotinic Acid
A potential synthetic route could involve the direct iodination of 6-hydroxynicotinic acid. The choice of iodinating agent and reaction conditions would be critical to control regioselectivity and prevent side reactions.
Caption: A proposed synthetic pathway for 6-Hydroxy-5-iodonicotinic acid.
Illustrative Protocol (Adapted from the synthesis of 2-hydroxy-5-iodonicotinic acid[3]):
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-hydroxynicotinic acid in a suitable solvent such as N,N-dimethylformamide (DMF).
Addition of Iodinating Agent: Add an iodinating agent, for instance, N-iodosuccinimide (NIS), to the solution.
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 20 hours).
Workup: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
Purification: Collect the solid by filtration and purify it by recrystallization from a suitable solvent (e.g., methanol) to obtain the final product.
Note: This is a hypothetical protocol and would require significant optimization of reagents, stoichiometry, temperature, and reaction time.
Potential Signaling Pathways and Biological Activity (Hypothetical)
The biological activities of nicotinic acid and its derivatives are well-documented.[4] The introduction of a hydroxyl group and an iodine atom could modulate these activities or introduce new ones.
Potential as an Enzyme Inhibitor
Many pyridine carboxylic acid derivatives exhibit enzyme inhibitory activity. The specific protein targets would depend on the overall three-dimensional shape and electronic properties of 6-hydroxy-5-iodonicotinic acid. Computational docking studies could be employed to screen for potential protein targets.
Caption: A workflow for in-silico screening of protein targets.
Antimicrobial Potential
Halogenated organic compounds often exhibit antimicrobial properties. The presence of iodine in the structure of 6-hydroxy-5-iodonicotinic acid suggests that it could be investigated for its antibacterial or antifungal activities.
Conclusion and Future Directions
6-Hydroxy-5-iodonicotinic acid is a molecule with significant untapped potential. This guide provides a theoretical and computational framework to initiate its exploration. Future research should focus on:
Developing a robust and efficient synthetic protocol.
Conducting thorough experimental characterization using techniques such as NMR, IR, and mass spectrometry, and comparing the results with computational predictions.
Performing in vitro and in vivo studies to evaluate its biological activity based on computational screening and hypotheses.
Investigating its solid-state properties , including crystal structure and potential for polymorphism, which are crucial for pharmaceutical development.
By combining computational predictions with targeted experimental work, the scientific community can unlock the full potential of this intriguing molecule.
Navigating the Physicochemical Landscape of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and st...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 6-Hydroxy-5-iodonicotinic acid. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document leverages information on structurally analogous molecules to forecast its physicochemical properties. The guide also outlines standard experimental protocols for determining these crucial parameters, offering a roadmap for researchers in the field.
Solubility Profile
Inferred Solubility Based on an Analogous Compound
The solubility of 6-Hydroxy-5-nitronicotinic acid has been qualitatively described and is summarized in the table below.[1] It is anticipated that 6-Hydroxy-5-iodonicotinic acid will exhibit a comparable solubility pattern due to the similar electronic-withdrawing nature of the iodo and nitro groups, which influences the molecule's polarity and hydrogen bonding capacity.
Table 1: Qualitative Solubility of 6-Hydroxy-5-nitronicotinic Acid [1]
Solvent
Solvent Type
Solubility Classification
Rationale for Solvation
Water
Polar Protic
Slightly Soluble
Limited by the aromatic ring, but aided by hydrogen bonding from the hydroxyl and carboxylic acid groups.
Methanol
Polar Protic
Slightly Soluble
Hydrogen bonding with the hydroxyl and carboxylic acid moieties enhances solvation.
Ethanol
Polar Protic
Slightly Soluble
Similar to methanol, hydrogen bonding is the primary driver of solubility.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the compound.
Dimethylformamide (DMF)
Polar Aprotic
Soluble
Similar to DMSO, provides a polar aprotic environment conducive to dissolving the molecule.
Acetone
Polar Aprotic (weakly)
Poorly Soluble
Insufficient polarity and hydrogen bonding capacity to effectively solvate the compound.
Dichloromethane
Non-polar
Poorly Soluble
The high polarity of the compound prevents significant dissolution in non-polar solvents.
Hydrocarbon Solvents
Non-polar
Poorly Soluble
Mismatch in polarity leads to very low solubility.
It is important to note that while the electronic effects of the nitro and iodo groups are similar, their steric bulk differs, which may lead to minor variations in crystal lattice energy and, consequently, solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
Preparation of Saturated Solutions: An excess amount of 6-Hydroxy-5-iodonicotinic acid is added to a series of vials containing different solvents of interest.
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: The suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Application Notes and Protocols for In Vitro Use of a Representative TET Inhibitor
Disclaimer: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield specific in vitro protocols or establish it as a known Ten-Eleven Translocation (TET) enzyme inhibitor. It is plausible that this was a misn...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield specific in vitro protocols or establish it as a known Ten-Eleven Translocation (TET) enzyme inhibitor. It is plausible that this was a misnomer. Therefore, this document provides a detailed experimental protocol for a representative, well-documented small molecule TET inhibitor, outlining its use in studying DNA demethylation, cell differentiation, and cancer therapy in an in vitro setting. The methodologies described are based on established practices for known TET inhibitors.
Introduction
The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are critical epigenetic regulators that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is a key step in active DNA demethylation, influencing gene expression and cellular fate. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer. Small molecule inhibitors of TET enzymes are invaluable tools for elucidating the biological roles of TET proteins and for exploring potential therapeutic strategies.
This document provides detailed protocols for the in vitro application of a representative TET inhibitor, focusing on its mechanism of action and its effects on cellular processes.
Mechanism of Action
TET enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases. Many small molecule TET inhibitors function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the co-substrate α-KG. This inhibition leads to a reduction in the conversion of 5mC to 5hmC and subsequent oxidized forms, thereby altering the epigenetic landscape and gene expression.
Figure 1: Mechanism of TET Inhibition.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro experiments with representative TET inhibitors.
Parameter
Cell Line
Value
Reference Assay
IC50 (TET1)
-
33 µM
In vitro enzyme activity assay
IC50 (TET2)
-
73 µM
In vitro enzyme activity assay
Cell Viability (LD50)
SIGM-5 (TET2-/-)
~25 µM
MTT or CellTiter-Glo Assay
Cell Viability (LD50)
Normal Bone Marrow Cells
>50 µM
MTT or CellTiter-Glo Assay
Global 5hmC Reduction
Leukemia Cell Lines
50-70% at 25 µM
Dot Blot or LC-MS/MS
Experimental Protocols
Cell Culture and Treatment
A crucial first step is the selection of appropriate cell lines. For studying TET inhibition, it is beneficial to use cell lines with known TET activity or mutations.
Protocol:
Cell Seeding: Plate cells (e.g., leukemia cell lines like MOLM-13 or K562, or primary hematopoietic stem and progenitor cells) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.
TET Inhibitor Preparation: Dissolve the TET inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
Treatment: Replace the existing medium with the medium containing the TET inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Figure 2: General Cell Treatment Workflow.
In Vitro TET Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant TET proteins.
Protocol:
Reaction Setup: In a microplate, combine recombinant TET enzyme (e.g., TET1 or TET2 catalytic domain), a methylated DNA substrate, Fe(II), and α-KG in a suitable reaction buffer.
Inhibitor Addition: Add varying concentrations of the TET inhibitor to the reaction wells.
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
Detection: The generation of 5hmC can be detected using various methods, such as an ELISA-based assay with a 5hmC-specific antibody or by quantifying the release of a labeled co-product.
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Analysis of Global 5hmC Levels
This experiment assesses the effect of the TET inhibitor on the overall levels of 5-hydroxymethylcytosine in the genomic DNA of treated cells.
Protocol:
Genomic DNA Isolation: Isolate genomic DNA from cells treated with the TET inhibitor and vehicle control using a commercial DNA extraction kit.
Dot Blot Analysis:
Denature the DNA samples by heating.
Spot serial dilutions of the DNA onto a nitrocellulose or nylon membrane.
Crosslink the DNA to the membrane using UV radiation.
Block the membrane and then incubate with a primary antibody specific for 5hmC.
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantify the dot intensity using densitometry. Methylene blue staining can be used as a loading control.
LC-MS/MS Analysis (Optional, for higher precision):
Digest the genomic DNA to single nucleosides.
Separate the nucleosides using liquid chromatography.
Quantify the amounts of dC, 5mC, and 5hmC using tandem mass spectrometry.
Cell Viability and Proliferation Assay
These assays determine the cytotoxic and anti-proliferative effects of the TET inhibitor on cancer cells versus normal cells.
Protocol:
Cell Treatment: Treat various cell lines (e.g., TET-mutant cancer cells, wild-type cancer cells, and normal primary cells) with a range of concentrations of the TET inhibitor for different time points (e.g., 24, 48, 72 hours).
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay:
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Measure the luminescence using a luminometer.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 (lethal dose, 50%) or IC50 (inhibitory concentration, 50%) values.
In Vitro Differentiation Assay
This protocol is designed to assess the impact of TET inhibition on the differentiation of progenitor cells, such as hematopoietic stem and progenitor cells (HSPCs).
Protocol:
Cell Isolation and Culture: Isolate primary HSPCs (e.g., from cord blood or bone marrow) and culture them in a medium that supports their maintenance and differentiation (e.g., methylcellulose-based medium supplemented with appropriate cytokines).
Treatment: Add the TET inhibitor or vehicle control to the differentiation medium at the time of plating.
Colony Forming Unit (CFU) Assay:
After a defined culture period (e.g., 14 days), score the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology under a microscope.
Analyze the proportions of different colony types to assess lineage commitment.
Flow Cytometry:
Harvest the cells from the culture.
Stain the cells with fluorescently labeled antibodies against lineage-specific cell surface markers (e.g., CD34 for progenitors, CD14 for monocytes, CD15 for granulocytes, CD235a for erythroid cells).
Analyze the cell populations using a flow cytometer to quantify the percentage of cells in each differentiation stage and lineage.
Figure 3: In Vitro Hematopoietic Differentiation Assay Workflow.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of a representative TET inhibitor. By employing these methodologies, researchers can effectively investigate the compound's enzymatic inhibitory activity, its impact on cellular epigenetics, and its functional consequences on cell viability, proliferation, and differentiation. These studies are essential for advancing our understanding of TET biology and for the development of novel therapeutic agents targeting epigenetic pathways.
Application
Application of 6-Hydroxy-5-iodonicotinic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-5-iodonicotinic acid is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for a large family of non-heme iron(II)-depe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-5-iodonicotinic acid is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for a large family of non-heme iron(II)-dependent dioxygenases. This structural similarity makes it a compelling candidate as a competitive inhibitor for these enzymes. A prominent and therapeutically relevant subfamily of 2-OG-dependent dioxygenases is the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). These enzymes play a crucial role in cellular oxygen sensing by regulating the stability of the alpha subunit of HIF (HIF-α). By inhibiting PHDs, compounds like 6-Hydroxy-5-iodonicotinic acid can stabilize HIF-α, leading to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell survival. This application note provides a detailed overview of the use of 6-Hydroxy-5-iodonicotinic acid in enzyme inhibition assays, with a focus on HIF prolyl hydroxylases.
Principle of Enzyme Inhibition
As a 2-oxoglutarate analog, 6-Hydroxy-5-iodonicotinic acid is hypothesized to competitively inhibit 2-OG-dependent dioxygenases by binding to the 2-OG active site on the enzyme. This prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby inhibiting the enzyme-catalyzed hydroxylation of its target substrate. In the context of HIF prolyl hydroxylases (PHDs), this inhibition prevents the hydroxylation of specific proline residues on HIF-α, leading to its stabilization and subsequent activation of downstream signaling pathways.
Signaling Pathway of HIF Prolyl Hydroxylase Inhibition
Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. When PHDs are inhibited by a compound such as 6-Hydroxy-5-iodonicotinic acid, HIF-α is not hydroxylated and is therefore stabilized. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
Caption: HIF signaling pathway under normoxia and with PHD inhibition.
Quantitative Data Presentation
Enzyme Target
Inhibitor
IC50 (µM)
Assay Conditions
Reference
Human PHD2
6-Hydroxy-5-iodonicotinic acid
TBD
50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptide
In-house
Human PHD1
6-Hydroxy-5-iodonicotinic acid
TBD
50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptide
In-house
Human PHD3
6-Hydroxy-5-iodonicotinic acid
TBD
50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptide
In-house
Human FIH
6-Hydroxy-5-iodonicotinic acid
TBD
50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 5 µM 2-OG, 1 µM HIF-1α CAD peptide
In-house
TBD: To Be Determined
Experimental Protocols
The following is a detailed protocol for an in vitro enzyme inhibition assay for HIF prolyl hydroxylase 2 (PHD2) using 6-Hydroxy-5-iodonicotinic acid as the inhibitor. This protocol can be adapted for other 2-OG-dependent dioxygenases.
Materials and Reagents
Recombinant human PHD2 (catalytic domain)
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the Pro564 hydroxylation site)
6-Hydroxy-5-iodonicotinic acid
2-Oxoglutarate (2-OG)
Ferrous sulfate (FeSO4)
L-Ascorbic acid
HEPES buffer
Bovine Serum Albumin (BSA)
TCEP (tris(2-carboxyethyl)phosphine)
AlphaScreen™ pVHL-HIF-1α interaction kit (or other suitable detection method)
384-well microplates
Experimental Workflow Diagram
Caption: Workflow for the PHD2 enzyme inhibition assay.
Detailed Protocol
Preparation of Reagents:
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA, 1 mM TCEP.
Enzyme Solution: Prepare a working solution of recombinant PHD2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nM range.
Inhibitor Stock: Prepare a high-concentration stock solution of 6-Hydroxy-5-iodonicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of inhibitor concentrations for the assay.
Substrate/Co-substrate Mix: Prepare a mixture containing the HIF-1α peptide, 2-OG, FeSO4, and Ascorbic acid in assay buffer. Final concentrations in the assay should be optimized, but typical concentrations are: 0.5 µM HIF-1α peptide, 2 µM 2-OG, 100 µM FeSO4, and 1 mM Ascorbic acid.
Assay Procedure (384-well plate format):
Add 2 µL of the serially diluted 6-Hydroxy-5-iodonicotinic acid or vehicle control (e.g., DMSO) to the wells of the microplate.
Add 4 µL of the PHD2 enzyme solution to each well.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
Initiate the enzymatic reaction by adding 4 µL of the substrate/co-substrate mix to each well.
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
Stop the reaction by adding a stopping solution (e.g., EDTA) as per the detection kit manufacturer's instructions.
Detection (Example using AlphaScreen):
Add the AlphaScreen acceptor beads (conjugated to pVHL) and donor beads (streptavidin-coated, to bind biotinylated HIF-1α peptide) according to the manufacturer's protocol.
Incubate the plate in the dark at room temperature for 1-2 hours.
Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the amount of hydroxylated HIF-1α peptide.
Data Analysis:
Calculate the percentage of inhibition for each concentration of 6-Hydroxy-5-iodonicotinic acid relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Conclusion
6-Hydroxy-5-iodonicotinic acid represents a promising scaffold for the development of inhibitors targeting 2-oxoglutarate-dependent dioxygenases, including the therapeutically relevant HIF prolyl hydroxylases. The protocols and guidelines provided here offer a framework for the systematic evaluation of its inhibitory potential. Further studies are warranted to determine its specific inhibitory profile and mechanism of action, which will be crucial for its potential application in drug discovery and development.
Method
Application Notes and Protocols: 6-Hydroxy-5-iodonicotinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and utility of 6-hydroxy-5-iodonicotinic acid as a key intermediate in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-hydroxy-5-iodonicotinic acid as a key intermediate in organic synthesis. This versatile building block, featuring a pyridone core with strategically positioned iodo, hydroxyl, and carboxylic acid functional groups, offers a gateway to a diverse range of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The protocols detailed below are based on established methodologies for structurally related compounds and serve as a guide for the synthesis and derivatization of this valuable scaffold.
Synthesis of 6-Hydroxy-5-iodonicotinic Acid
The synthesis of 6-hydroxy-5-iodonicotinic acid can be achieved via the direct iodination of 6-hydroxynicotinic acid (also known as 2-hydroxypyridine-5-carboxylic acid). The following protocol is adapted from a known procedure for the synthesis of the tautomeric 2-hydroxy-5-iodonicotinic acid.
Experimental Protocol: Iodination of 6-Hydroxynicotinic Acid
A mixture of 2-hydroxynicotinic acid (1.0 eq) and N-iodosuccinimide (NIS) (1.3 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 1 hour, protected from light. The reaction mixture is then heated to 50 °C and stirred for 20 hours. Upon completion, the majority of the DMF is removed under reduced pressure. Water is added to the residue, and the mixture is stirred at room temperature for 1 hour, followed by stirring at 0 °C for another hour. The resulting precipitate is collected by filtration. The solid is then suspended in methanol, stirred at room temperature for 2 hours, filtered, washed with methanol, and dried under vacuum to yield the desired product.
Table 1: Synthesis of 6-Hydroxy-5-iodonicotinic Acid
Reactant 1
Reactant 2
Solvent
Temperature (°C)
Time (h)
Yield (%)
6-Hydroxynicotinic Acid
N-Iodosuccinimide
DMF
50
20
~76
Note: Data is based on a reported synthesis of 2-hydroxy-5-iodonicotinic acid and may require optimization.
Applications in Cross-Coupling Reactions
The carbon-iodine bond of 6-hydroxy-5-iodonicotinic acid is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the pyridine ring. These reactions are fundamental in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Application
Application Notes and Protocols for the Iodination of Nicotinic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of established methods for the introduction of an iodine atom onto a nicotinic acid scaffold. The follow...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the introduction of an iodine atom onto a nicotinic acid scaffold. The following sections present key iodination strategies, detailed experimental protocols, and a comparative analysis of their yields.
Introduction
Iodinated nicotinic acid derivatives are valuable compounds in medicinal chemistry and drug development. The introduction of an iodine atom can significantly alter the pharmacological properties of the parent molecule, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. This document outlines three primary methods for the iodination of nicotinic acid: the Sandmeyer reaction of aminonicotinic acids, halogen exchange of halonicotinic acids, and direct electrophilic iodination.
Methods for Iodination of Nicotinic Acid
Several methods have been successfully employed to introduce an iodine atom at various positions of the nicotinic acid ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring by the diazotization of a primary aromatic amine.[1][2][3] In the context of nicotinic acid, this involves the conversion of an aminonicotinic acid to a diazonium salt, which is then treated with a source of iodide, typically potassium iodide (KI), to yield the corresponding iodonicotinic acid.[4] Notably, the iodination step of the Sandmeyer reaction often proceeds without the need for a copper catalyst, which is typically required for other halides.[1][5]
Halogen Exchange (Finkelstein Reaction)
The aromatic Finkelstein reaction, or halogen exchange, provides a route to iodinated nicotinic acids from other halonicotinic acid derivatives, such as those bearing bromine or chlorine.[6] This transformation is often catalyzed by a copper(I) salt and can be efficiently promoted by microwave irradiation. This method is particularly useful when the corresponding bromo- or chloro-nicotinic acid is more readily accessible than the amino-nicotinic acid precursor required for the Sandmeyer reaction.
Direct Electrophilic Iodination
Direct C-H iodination of the nicotinic acid ring can be achieved using an electrophilic iodine source, with N-Iodosuccinimide (NIS) being a commonly employed reagent.[7][8] The reactivity and regioselectivity of this reaction are highly dependent on the choice and concentration of an acid catalyst.[8] For electron-rich aromatic systems, catalytic amounts of a mild acid like trifluoroacetic acid (TFA) may suffice.[9] However, for electron-deficient rings such as nicotinic acid, stronger acids like sulfuric acid or a combination of acids may be necessary to achieve efficient iodination.[10] The position of iodination is governed by the directing effects of the substituents on the pyridine ring.
Data Presentation
The following table summarizes the reported yields for various iodination methods on the nicotinic acid scaffold.
Protocol 1: Synthesis of 5-Iodonicotinic Acid (via Sandmeyer Reaction)
This protocol is adapted from analogous Sandmeyer reactions.[4][11]
Materials:
5-Aminonicotinic acid
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Potassium Iodide (KI)
Ice
Deionized Water
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 5-aminonicotinic acid in concentrated sulfuric acid.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
In a separate flask, dissolve potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude 5-iodonicotinic acid.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Iodonicotinic Acid (via Halogen Exchange)
This protocol is based on the principles of microwave-assisted trans-halogenation.[6]
Materials:
6-Bromonicotinic acid
Sodium Iodide (NaI)
Copper(I) Iodide (CuI)
N,N-Dimethylformamide (DMF)
Microwave reactor vials
Procedure:
To a microwave reactor vial, add 6-bromonicotinic acid, sodium iodide (2-3 equivalents), and copper(I) iodide (0.1-0.2 equivalents).
Add N,N-dimethylformamide as the solvent.
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture under microwave irradiation at a temperature and for a duration optimized for the specific substrate (e.g., 150-200 °C for 10-30 minutes).
After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 6-iodonicotinic acid.
Purify the product by recrystallization.
Protocol 3: Direct Iodination of Nicotinic Acid using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of deactivated aromatic rings.[7][10] The regioselectivity will depend on the specific reaction conditions and the inherent electronic properties of the nicotinic acid scaffold.
Materials:
Nicotinic acid
N-Iodosuccinimide (NIS)
Concentrated Sulfuric Acid (H₂SO₄)
Acetonitrile or Dichloromethane
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve nicotinic acid in a suitable solvent such as acetonitrile or dichloromethane.
Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.
Add N-Iodosuccinimide (1.1-1.5 equivalents) portion-wise to the reaction mixture.
Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by pouring it into an ice-cold solution of 10% sodium thiosulfate to reduce any unreacted iodine.
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure to obtain the crude iodinated nicotinic acid.
Purify the product by column chromatography to separate any regioisomers.
Visualizations
The following diagrams illustrate the experimental workflows for the described iodination methods.
Application Notes and Protocols for 6-Hydroxy-5-nitronicotinic Acid in Medicinal Chemistry
Introduction 6-Hydroxy-5-nitronicotinic acid is a versatile pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with signi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
6-Hydroxy-5-nitronicotinic acid is a versatile pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring hydroxyl, nitro, and carboxylic acid functional groups, allows for a variety of chemical transformations to generate novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of 6-Hydroxy-5-nitronicotinic acid in the development of potential therapeutic agents, with a focus on its conversion to bioactive furo[3,2-b]pyridine derivatives exhibiting anticancer activity.
While the user initially inquired about "6-Hydroxy-5-iodonicotinic acid," a comprehensive literature search revealed a higher prevalence and significant medicinal chemistry applications for "6-Hydroxy-5-nitronicotinic acid." It is presumed that the initial query may have contained a typographical error, and thus, the following application notes are centered on the nitro-substituted analogue.
Application: Synthesis of Furo[3,2-b]pyridine Derivatives as Potential Anticancer Agents
Furo[3,2-b]pyridine scaffolds are present in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer properties. The synthesis of these derivatives often involves the construction of the furan ring onto a pyridine core. 6-Hydroxy-5-nitronicotinic acid can be a key precursor in a multi-step synthesis to generate these valuable heterocyclic systems. The general workflow involves the chemical modification of the functional groups on the pyridine ring to facilitate the annulation of the furan ring.
A plausible synthetic strategy involves the initial reduction of the nitro group to an amine, followed by diazotization and substitution to introduce a handle for the subsequent cyclization. The hydroxyl group can then be utilized for the construction of the furan ring via reactions with appropriate reagents.
A study on the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine has demonstrated the potential of this scaffold in cancer therapy. One of the synthesized derivatives, compound 3b , exhibited encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and also showed inhibition of SIRT1, a key enzyme implicated in cancer progression.[1][2] This highlights the therapeutic promise of the furo[3,2-b]pyridine core.
Quantitative Data
The following table summarizes the in vitro anticancer activity of a representative furo[3,2-b]pyridine derivative (Compound 3b) synthesized from a related hydroxypyridine precursor. This data underscores the potential of this chemical class, which can be accessed through synthetic routes starting from 6-Hydroxy-5-nitronicotinic acid.
Compound ID
Cancer Cell Line
Growth Inhibition (%)
IC50 (µM)
Target
3b
MDA-MB-231
Not Specified
>10
SIRT1
3b
MCF-7
Not Specified
10
SIRT1
Data is illustrative and based on the activity of a similar compound class reported in the literature.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
This protocol describes the synthesis of the starting material, 6-Hydroxy-5-nitronicotinic acid, from 6-Hydroxynicotinic acid.[3]
Materials:
6-Hydroxynicotinic acid
Fuming nitric acid
Concentrated sulfuric acid
Ice
Water
Round-bottom flask
Magnetic stirrer
Heating mantle
Filtration apparatus
Procedure:
To a 250 mL round-bottom flask, add 15 g of 6-Hydroxynicotinic acid and 45 mL of concentrated sulfuric acid.
Cool the mixture to 0°C in an ice bath.
Slowly add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.
After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours with continuous stirring.
After 3 hours, cool the reaction mixture to room temperature and pour it onto a mixture of ice and water.
A yellow precipitate will form. Collect the precipitate by suction filtration.
Wash the precipitate with cold water and then air-dry to obtain 6-Hydroxy-5-nitronicotinic acid.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines (Illustrative)
This protocol provides a general method for the synthesis of 2-substituted furo[3,2-b]pyridines from a 3-chloro-2-hydroxypyridine precursor, which can be conceptually adapted from a 6-Hydroxy-5-nitronicotinic acid starting point through a series of functional group interconversions.[1][2]
Materials:
3-Chloro-2-hydroxypyridine
Terminal alkyne
10% Pd/C
CuI
PPh3
Et3N (Triethylamine)
Ethanol (EtOH)
Ultrasound bath
Reaction vessel suitable for ultrasound irradiation
Procedure:
In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equivalent), the desired terminal alkyne (1.2 equivalents), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh3 (5 mol%) in ethanol.
Add triethylamine (2 equivalents) to the mixture.
Place the reaction vessel in an ultrasound bath and irradiate the mixture at a specified frequency and power for the required reaction time.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted furo[3,2-b]pyridine derivative.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
Prepare stock solutions of the test compounds in DMSO.
The following day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
Incubate the plates for 48-72 hours in the CO2 incubator.
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application Notes and Protocols for Cell-Based Assays with 6-Hydroxy-5-nitronicotinic acid
A Note on the Compound: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield relevant results for cell-based assays. It is presumed that the intended compound of interest is 6-Hydroxy-5-nitronicotinic acid...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on the Compound: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield relevant results for cell-based assays. It is presumed that the intended compound of interest is 6-Hydroxy-5-nitronicotinic acid , a compound noted for its potential anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities.[1][2] The following protocols are designed to investigate these properties in a cell-based research setting.
Introduction
6-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (Vitamin B3) and serves as a lead compound in drug discovery and as a pharmaceutical intermediate.[1][2] Its reported biological activities suggest potential therapeutic applications. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic and anti-inflammatory effects of 6-Hydroxy-5-nitronicotinic acid using common cell-based assays.
Section 1: Cytotoxicity and Anti-Proliferative Activity
A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[3][4]
Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 6-Hydroxy-5-nitronicotinic acid in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO without the compound).
Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the compound.
Incubation:
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
MTT Addition and Formazan Solubilization:
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The following table presents hypothetical IC50 values for illustrative purposes.
Cell Line
Cancer Type
Incubation Time
Hypothetical IC50 (µM)
A549
Lung Carcinoma
48 hours
75.2
MCF-7
Breast Adenocarcinoma
48 hours
98.5
HT-29
Colorectal Carcinoma
48 hours
62.8
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Section 2: Anti-Inflammatory Activity
The anti-inflammatory potential of 6-Hydroxy-5-nitronicotinic acid can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[7] This assay is commonly used to assess NO production by cells, particularly macrophages stimulated with lipopolysaccharide (LPS).[7][8]
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.
Pre-treat the cells for 1-2 hours with non-toxic concentrations of 6-Hydroxy-5-nitronicotinic acid (determined from the MTT assay).
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
Sample Collection and Griess Reaction:
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Incubate at room temperature for 10-15 minutes, protected from light.
Data Acquisition:
Measure the absorbance at 540 nm.
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation: Hypothetical Nitric Oxide Inhibition
Compound Concentration (µM)
LPS (1 µg/mL)
Nitrite Concentration (µM)
% Inhibition of NO Production
0
-
0.5
-
0
+
25.0
0%
10
+
18.2
27.2%
50
+
9.5
62.0%
100
+
4.3
82.8%
ELISA for Pro-Inflammatory Cytokines
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[9][10][11]
Use the same cell culture supernatants collected for the Griess assay.
ELISA Procedure (Sandwich ELISA):
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
Add the cell culture supernatants and a series of known cytokine standards to the wells and incubate.
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
Wash again and add an enzyme-conjugate (e.g., Streptavidin-HRP).
After a final wash, add a substrate (e.g., TMB) and incubate until a color develops.
Stop the reaction with a stop solution (e.g., H₂SO₄).
Data Acquisition:
Measure the absorbance at 450 nm.
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway by the compound.
Section 3: Apoptosis Induction
To determine if the cytotoxic effects of the compound are due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.
Annexin V/PI Staining for Apoptosis
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14]
Application Notes and Protocols for the Quantification of 6-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Hydroxy-5-iodonicotinic acid. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Hydroxy-5-iodonicotinic acid. Due to the limited availability of specific validated methods for this particular analyte, the methodologies presented here are based on established analytical techniques for structurally similar compounds, including nicotinic acid and its derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of 6-Hydroxy-5-iodonicotinic acid depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique suitable for routine quantification in relatively clean sample matrices.[1][2] It offers good precision and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the ideal choice for analyzing trace levels of the analyte in complex biological matrices.[3][4][5][6]
UV-Vis Spectrophotometry (Microplate Reader): A high-throughput and straightforward method suitable for rapid screening and quantification in simple solutions, particularly during process development or for formulation analysis.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, it typically requires derivatization for non-volatile compounds like 6-Hydroxy-5-iodonicotinic acid to increase their volatility, which adds complexity to the sample preparation process.[3][8][9]
Data Presentation: Comparative Overview of Proposed Methods
The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of 6-Hydroxy-5-iodonicotinic acid, based on data from analogous compounds.
Parameter
HPLC-UV
LC-MS/MS
UV-Vis Spectrophotometry
Principle
Chromatographic separation followed by UV absorbance detection.[1][10]
Chromatographic separation followed by mass-based detection of parent and fragment ions.[5]
Measurement of light absorbance at a specific wavelength.[1]
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of isonicotinic acid.[10]
A. Instrumentation and Materials
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or other suitable buffer)
6-Hydroxy-5-iodonicotinic acid reference standard
Volumetric flasks, pipettes, and syringes
0.45 µm syringe filters
B. Preparation of Solutions
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% formic acid. The exact ratio may need optimization.
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Hydroxy-5-iodonicotinic acid reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
C. Chromatographic Conditions
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 10:90 v/v)
UV Detection Wavelength: To be determined by scanning the UV spectrum of 6-Hydroxy-5-iodonicotinic acid (a starting wavelength of ~250-260 nm is recommended based on similar structures).[7]
D. Sample Preparation
Dissolve the sample containing 6-Hydroxy-5-iodonicotinic acid in the mobile phase.
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
E. Analysis
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
Inject the sample solutions.
Quantify the amount of 6-Hydroxy-5-iodonicotinic acid in the samples by comparing their peak areas to the calibration curve.
Workflow Diagram:
Caption: HPLC-UV Experimental Workflow.
Proposed Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general principles for the LC-MS/MS analysis of small organic molecules.[4][5]
A. Instrumentation and Materials
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
UPLC/HPLC system
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
6-Hydroxy-5-iodonicotinic acid reference standard
Internal standard (IS), if available (e.g., a stable isotope-labeled version)
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, using LC-MS grade solvents. If an internal standard is used, add it to all standards and samples at a fixed concentration.
C. LC-MS/MS Conditions
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is a typical starting point.
Flow Rate: 0.3 - 0.5 mL/min
Injection Volume: 1 - 5 µL
Column Temperature: 40 °C
Ionization Mode: ESI positive or negative (to be optimized by infusing the standard)
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: To be determined by optimizing the precursor ion (the molecular weight of 6-Hydroxy-5-iodonicotinic acid) and its fragment ions.
D. Sample Preparation
For simple matrices: Dilute the sample in the initial mobile phase composition.
For complex matrices (e.g., biological fluids): A sample extraction step such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary.
E. Analysis
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a standard solution of 6-Hydroxy-5-iodonicotinic acid.
Identify the precursor ion and the most abundant and stable product ions to establish the MRM transitions.
Inject the standard solutions to generate a calibration curve based on the peak area ratio of the analyte to the internal standard (if used).
Inject the prepared samples and quantify the analyte using the calibration curve.
This protocol is adapted from a high-throughput screening method for 6-hydroxynicotinic acid.[7]
A. Instrumentation and Materials
Microplate reader with UV-Vis capabilities
96-well UV-transparent microplates
6-Hydroxy-5-iodonicotinic acid reference standard
Suitable buffer solution (e.g., phosphate buffer)
B. Preparation of Solutions
Buffer Solution: Prepare a buffer solution at a pH where 6-Hydroxy-5-iodonicotinic acid is stable and has a distinct UV absorbance.
Standard Stock and Working Solutions: Prepare a stock solution of the reference standard in the buffer and then a series of dilutions in the microplate to generate a calibration curve.
C. Measurement Parameters
Determination Wavelength: To be determined by a wavelength scan of the standard solution to find the absorbance maximum (λmax). Based on 6-hydroxynicotinic acid, a starting point could be around 251 nm.[7]
Reference Wavelength: A reference wavelength where the analyte has minimal absorbance can be used to correct for background noise (e.g., 231 nm for 6-hydroxynicotinic acid).[7]
D. Procedure
Pipette the standard solutions and sample solutions into the wells of the 96-well plate.
Include blank wells containing only the buffer solution.
Read the absorbance of the plate at the determined determination and reference wavelengths.
Subtract the absorbance at the reference wavelength from the absorbance at the determination wavelength for each well.
Construct a calibration curve by plotting the corrected absorbance of the standards against their concentrations.
Determine the concentration of 6-Hydroxy-5-iodonicotinic acid in the samples from the calibration curve.
Application Notes and Protocols for the Derivatization of 6-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical modification of 6-Hydroxy-5-iodonicotinic acid, a versatile building block in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-Hydroxy-5-iodonicotinic acid, a versatile building block in medicinal chemistry. The functional handles of this molecule—a carboxylic acid, a hydroxyl group, and an iodo substituent—offer multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for drug discovery and development. The following sections detail procedures for esterification, etherification, and palladium-catalyzed cross-coupling reactions.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid can enhance lipophilicity and modulate the pharmacokinetic properties of the final compound. The Fischer-Speier esterification is a classical and effective method for this transformation.[1][2]
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of a methyl ester derivative of 6-Hydroxy-5-iodonicotinic acid.
Materials:
6-Hydroxy-5-iodonicotinic acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and heating mantle
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 6-Hydroxy-5-iodonicotinic acid (1.0 eq).
Add a significant excess of anhydrous methanol to act as both solvent and reactant.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Remove the excess methanol using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude ester.
Purify the product by column chromatography or recrystallization.
Reactant
Product
Yield (%)
Purity (%)
Notes
6-Hydroxy-5-iodonicotinic acid
Methyl 6-hydroxy-5-iodonicotinate
85-95
>98
Reaction is reversible; use of excess alcohol drives the equilibrium towards the product.[2]
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the Fischer esterification of 6-Hydroxy-5-iodonicotinic acid.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[3][4][5] This is particularly useful for synthesizing biaryl structures.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid with 6-Hydroxy-5-iodonicotinic acid.
Materials:
6-Hydroxy-5-iodonicotinic acid (or its ester derivative)
Arylboronic acid (1.1-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Inert gas (Nitrogen or Argon)
Standard Schlenk line or glovebox equipment
Procedure:
In a Schlenk flask, combine 6-Hydroxy-5-iodonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
Add the palladium catalyst under an inert atmosphere.
Add the degassed solvent system.
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate and purify the crude product by column chromatography.
Reactants
Product Type
Typical Yield (%)
Notes
6-Hydroxy-5-iodonicotinic acid + Arylboronic acid
5-Aryl-6-hydroxynicotinic acid
70-90
The choice of catalyst, base, and solvent can significantly impact the reaction outcome.[6][7]
Protection of the carboxylic acid as an ester may be beneficial.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which is a key reaction for synthesizing aryl alkynes.[8][9]
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with 6-Hydroxy-5-iodonicotinic acid.
Materials:
6-Hydroxy-5-iodonicotinic acid (or its ester derivative)
Terminal alkyne (1.2-2.0 eq)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
Copper(I) iodide (CuI, 2-5 mol%)
Base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)
Solvent (e.g., THF or DMF)
Inert gas (Nitrogen or Argon)
Procedure:
Dissolve 6-Hydroxy-5-iodonicotinic acid (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of the amine base and co-solvent in a Schlenk flask.
Degas the solution by bubbling with an inert gas.
Add the palladium catalyst and CuI under an inert atmosphere.
Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.
After completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in an organic solvent and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Reactants
Product Type
Typical Yield (%)
Notes
6-Hydroxy-5-iodonicotinic acid + Phenylacetylene
6-Hydroxy-5-(phenylethynyl)nicotinic acid
75-95
The reaction is often carried out under mild conditions.[10] Copper-free versions exist.
Application Notes and Protocols for Nicotinic Acid Derivatives as Molecular Probes
Introduction Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of pyridinecarboxylic acids that play crucial roles in various biological processes.[1] Their structural versatility allows for modificatio...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of pyridinecarboxylic acids that play crucial roles in various biological processes.[1] Their structural versatility allows for modifications that can transform them into potent and selective inhibitors of various enzymes, making them valuable tools as molecular probes for studying enzyme function and for drug development.[1][2] The core pyridine ring and the carboxylic acid group can be functionalized to modulate their biological activity, selectivity, and pharmacokinetic properties.[3] While information on 6-Hydroxy-5-iodonicotinic acid is sparse, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a molecular probe, possibly as an enzyme inhibitor. The iodine atom, in particular, could serve as a useful feature for X-ray crystallography studies or as a reactive handle for further chemical modifications.[4][5]
Applications
Nicotinic acid derivatives have been successfully employed as molecular probes to investigate the function and inhibition of several enzyme classes.
Inhibition of Carbohydrate-Metabolizing Enzymes
Certain nicotinic acid derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose metabolism. This makes them valuable probes for studying metabolic disorders like type 2 diabetes.[2][6]
Mechanism of Action: Some derivatives act as noncompetitive inhibitors, binding to a site other than the enzyme's active site, which can offer advantages in regulating enzyme function compared to competitive inhibitors.[2]
Modulation of Cytochrome P450 Enzymes
Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit various cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2E1.[7][8] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs.
Mechanism of Action: Inhibition often occurs through the coordination of the pyridine nitrogen atom with the heme iron in the enzyme's active site.[7]
Probing Kinase Signaling Pathways
Novel synthesized nicotinic acid-based compounds have demonstrated potent and selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis.[9]
Mechanism of Action: These derivatives can act as cytotoxic agents and induce apoptosis in cancer cell lines by inhibiting VEGFR-2 phosphorylation.[9]
Quantitative Data
The following table summarizes the inhibitory activities of various nicotinic acid derivatives against different enzyme targets.
Quenching solution (e.g., acetonitrile with an internal standard)
LC-MS/MS system
Procedure:
Prepare a series of dilutions of the test compounds and the positive control.
In a microcentrifuge tube, combine the human liver microsomes (or recombinant CYP enzyme), the test compound dilution, and the incubation buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
Stop the reaction by adding the quenching solution.
Centrifuge the samples to pellet the protein.
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Quantify the formation of the metabolite using a validated LC-MS/MS method.
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Visualizations
Below are diagrams illustrating a potential signaling pathway involving a nicotinic acid derivative and a general experimental workflow for enzyme inhibition screening.
Caption: Inhibition of the VEGFR-2 signaling pathway by a nicotinic acid derivative.
Caption: General experimental workflow for enzyme inhibition screening.
Application Note: Synthesis and Use of Radiolabeled 6-Hydroxy-5-iodonicotinic Acid for PARP Imaging in Cancer Research
For Research Use Only. Introduction Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes such as DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only.
Introduction
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes such as DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Non-invasive imaging of PARP expression and activity in tumors can provide valuable insights for patient stratification, treatment monitoring, and understanding drug resistance mechanisms. Nicotinic acid, a form of vitamin B3, and its derivatives are precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a co-substrate for PARP enzymes.[4][5] This structural similarity has led to the development of PARP inhibitors based on the nicotinamide scaffold.[2][3][6]
This application note describes a method for the synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid, a potential imaging agent for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), designed to target PARP enzymes in cancerous tissues.
Principle of the Method
The synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid involves a multi-step chemical synthesis followed by a radiolabeling procedure. The non-radioactive ("cold") standard is first synthesized to serve as a reference. A suitable precursor is then used for the incorporation of a radioactive iodine isotope (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for preclinical research). The radiolabeled compound can then be used in in vitro and in vivo imaging studies to assess PARP expression.
Materials and Reagents
6-Hydroxynicotinic acid
Fuming nitric acid
Concentrated sulfuric acid
Hydrazine hydrate
Zinc or Magnesium powder
Sodium nitrite
Potassium iodide
Radioactive sodium iodide ([*I]NaI)
All necessary solvents (e.g., water, ethanol, acetonitrile)
Standard laboratory glassware and equipment
High-performance liquid chromatography (HPLC) system
Part 1: Synthesis of Non-Radioactive ("Cold") 6-Hydroxy-5-iodonicotinic Acid
Step 1: Synthesis of 6-Hydroxynicotinic Acid
This protocol is based on the procedure described in Organic Syntheses.[7]
In a suitable reaction vessel, a solution of sodium nicotinate is prepared.
The solution is heated to 30°C and a culture of a suitable microorganism, such as Achromobacter xylosoxydans, is introduced.[8][9]
The mixture is aerated and stirred for several hours until the reaction is complete, which can be monitored by the rise in dissolved oxygen.[8]
The biomass is removed by centrifugation.
The supernatant is acidified to a pH of 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the 6-hydroxynicotinic acid.[8]
The product is collected by filtration, washed with cold water, and dried.
Step 2: Nitration of 6-Hydroxynicotinic Acid
This protocol is adapted from the nitration procedure for 6-hydroxynicotinic acid.[10][11]
To a flask containing 6-hydroxynicotinic acid (1 equivalent), add fuming nitric acid.
The mixture is heated to approximately 50°C and stirred for 4-8 hours.[10][11]
The reaction mixture is then cooled, and the resulting yellow precipitate of 6-Hydroxy-5-nitronicotinic acid is collected by filtration.[11]
The product is washed with water and dried.
Step 3: Reduction of 6-Hydroxy-5-nitronicotinic Acid
This protocol is based on the selective reduction of aromatic nitro compounds.
Suspend 6-Hydroxy-5-nitronicotinic acid (1 equivalent) in a suitable solvent.
Add zinc or magnesium powder to the suspension.
Slowly add a solution of hydrazine hydrate.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture to remove the metal powder.
Acidify the filtrate to precipitate the product, 5-Amino-6-hydroxynicotinic acid.
Collect the product by filtration, wash, and dry.
Step 4: Iodination via Sandmeyer-type Reaction
This protocol is based on the diazotization-iodination of aromatic amines.[12][13][14][15]
Dissolve 5-Amino-6-hydroxynicotinic acid (1 equivalent) in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5°C in an ice bath.
Slowly add a solution of sodium nitrite (1 equivalent) while maintaining the low temperature.
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of potassium iodide (excess) in water.
Slowly add the diazonium salt solution to the potassium iodide solution. The use of a copper(I) catalyst is often employed in Sandmeyer reactions but may not be necessary for iodination.[12][16]
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
The precipitate of 6-Hydroxy-5-iodonicotinic acid is collected by filtration, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
The product is purified by recrystallization or chromatography.
Part 2: Radiosynthesis of [*I]-6-Hydroxy-5-iodonicotinic Acid
For the radiosynthesis, a precursor suitable for radioiodination is required. An organotin precursor, such as a tributyltin derivative, can be synthesized from the iodo-compound via a halogen-metal exchange or other established methods for preparing organotin compounds.[17][18][19][20]
Step 1: Synthesis of the Organotin Precursor (Hypothetical)
Protect the carboxylic acid and hydroxyl groups of 6-Hydroxy-5-iodonicotinic acid if necessary.
React the protected 6-Hydroxy-5-iodonicotinic acid with a tin reagent (e.g., hexabutylditin) in the presence of a palladium catalyst to form the corresponding tributyltin derivative.[17]
Deprotect the functional groups to yield the organotin precursor.
Step 2: Radioiodination
To a reaction vial, add the organotin precursor in a suitable solvent.
Add the radioactive sodium iodide ([*I]NaI) solution.
Add an oxidizing agent, such as chloramine-T or iodogen.
Allow the reaction to proceed at an appropriate temperature (often room temperature to slightly elevated) for a short duration (e.g., 10-30 minutes).
Quench the reaction with a reducing agent like sodium metabisulfite.
Purify the radiolabeled product using HPLC.
The final product should be formulated in a biocompatible solution for in vivo studies.
Data Presentation
Table 1: Synthesis and Characterization of 6-Hydroxy-5-iodonicotinic Acid and its Precursors (Hypothetical Data)
Compound
Molecular Weight ( g/mol )
Yield (%)
Melting Point (°C)
Purity (HPLC, %)
6-Hydroxynicotinic acid
139.11
90
>300
>98
6-Hydroxy-5-nitronicotinic acid
184.11
75
278-280 (dec.)
>97
5-Amino-6-hydroxynicotinic acid
154.12
85
>300
>98
6-Hydroxy-5-iodonicotinic acid
265.01
60
>300
>99
*Table 2: Radiosynthesis of [I]-6-Hydroxy-5-iodonicotinic Acid (Hypothetical Data)
Parameter
Value
Radiochemical Yield (decay-corrected)
45-60%
Radiochemical Purity
>98%
Molar Activity
1.5-2.0 GBq/µmol
Synthesis Time
~90 minutes
Visualizations
Caption: Synthetic workflow for non-radioactive and radiolabeled 6-Hydroxy-5-iodonicotinic acid.
Caption: Hypothetical signaling pathway of PARP activation and inhibition by the radiotracer.
Potential Applications in Imaging Studies
The radiolabeled 6-Hydroxy-5-iodonicotinic acid can be employed in various preclinical imaging studies:
Tumor Biodistribution: To determine the uptake and clearance of the radiotracer in tumor-bearing animal models.
Target Engagement: To verify that the radiotracer binds to PARP in vivo.
Pharmacodynamic Studies: To assess the effect of PARP inhibitors on the uptake of the radiotracer.
Monitoring Treatment Response: To evaluate changes in PARP expression following therapy.
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid as a potential imaging agent for PARP. The successful development of such a tracer could provide a valuable tool for cancer research and drug development, enabling non-invasive assessment of a key therapeutic target. Further studies are required to validate the synthesis and evaluate the efficacy of this novel radiotracer.
Technical Support Center: Synthesis of 6-Hydroxy-5-iodonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid. The information is desig...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid. The information is designed to address common challenges and improve reaction yields.
Q1: My overall yield is low. What are the most critical stages to investigate?
A1: The synthesis is typically a two-step process: 1) Synthesis of the 6-hydroxynicotinic acid precursor, and 2) Iodination of the precursor. Low overall yield can result from inefficiencies in either step. We recommend analyzing the yield and purity of your 6-hydroxynicotinic acid intermediate first. A low yield or impure precursor will significantly impact the final iodination step.
Q2: I am struggling with the first step, the synthesis of 6-hydroxynicotinic acid. What are common pitfalls?
A2: When synthesizing 6-hydroxynicotinic acid from coumalic acid, several factors are critical:
Temperature Control: During the formation of methyl coumalate with sulfuric acid and methanol, the temperature should be carefully maintained between 25-35°C to prevent side reactions.[1][2]
pH Management: During the workup and precipitation of both methyl coumalate and the final 6-hydroxynicotinic acid, precise pH control is essential. For instance, when precipitating the final product with hydrochloric acid, the temperature should be kept below 30°C.[1][2]
Reaction Time: Ensure the hydrolysis of the intermediate with sodium hydroxide goes to completion. The protocol suggests boiling for a specific duration (e.g., 5 minutes) which should be followed closely.[1]
Q3: The iodination of 6-hydroxynicotinic acid is not proceeding or the yield is very low. What should I check?
A3: This is a common issue. The direct iodination of 6-hydroxynicotinic acid is an electrophilic aromatic substitution. Here are key troubleshooting points:
Reagent Quality: The iodinating agent is crucial. If using sodium iodide (NaI) with sodium hypochlorite (NaOCl), ensure the NaOCl solution is fresh, as it can degrade over time.[3] For other systems like N-Iodosuccinimide (NIS), check for decomposition.[4]
pH of the Reaction: The reactivity of the pyridine ring is highly sensitive to pH. The reaction is typically performed under basic or neutral conditions to deprotonate the hydroxyl group, which activates the ring for electrophilic substitution. If the medium is too acidic, the pyridine nitrogen becomes protonated, deactivating the ring.
Choice of Iodinating Agent: 6-hydroxynicotinic acid is an electron-rich aromatic compound. Mild iodinating conditions are often sufficient. A combination of sodium iodide and sodium hypochlorite in an aqueous solution is a practical choice.[3] Alternatively, using iodine in the presence of a mild base or a mild oxidizing agent like iodic acid can also be effective.[5][6]
Q4: I am observing the formation of multiple products in the iodination step. How can I improve selectivity for the 5-iodo position?
A4: The hydroxyl group at the 6-position directs electrophilic substitution to the ortho (C5) and para (C3) positions.
Steric Hindrance: The carboxylic acid group at C3 may offer some steric hindrance, favoring substitution at C5.
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions. We recommend maintaining a temperature between 0°C and 20°C.[3]
Stoichiometry: Use of a significant excess of the iodinating agent can lead to di-iodination. Use approximately 1.0 to 1.1 equivalents of the iodinating agent.
Technical Support Center: Purification of 6-Hydroxy-5-iodonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydroxy-5-iodonicotinic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of 6-Hydroxy-5-iodonicotinic acid.
Problem
Possible Cause
Recommended Solution
Low Yield After Recrystallization
The chosen solvent system is not optimal; the compound may be too soluble at low temperatures or insoluble at high temperatures.
Screen a variety of solvent systems. Start with polar protic solvents like water or ethanol, and consider solvent mixtures like ethanol/water or acetic acid/water. Determine the solubility at both room temperature and the solvent's boiling point to find a suitable system where the compound is sparingly soluble at low temperatures and highly soluble at high temperatures.
The product is precipitating out too quickly, trapping impurities.
Ensure the crude product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.
Product Contaminated with Starting Material (6-Hydroxynicotinic Acid)
The iodination reaction did not go to completion.
Optimize the reaction conditions for the iodination of 6-hydroxynicotinic acid, such as reaction time, temperature, or stoichiometry of the iodinating agent. Consider a purification method that can effectively separate the more polar starting material from the product, such as column chromatography.
Presence of Di-iodinated Impurities
The reaction conditions were too harsh, or an excess of the iodinating agent was used.
Carefully control the stoichiometry of the iodinating agent. The purification can be challenging as the polarity of the di-iodinated product may be similar to the mono-iodinated product. Fractional crystallization or preparative HPLC may be necessary.
Discolored Product (Yellow or Brown)
Presence of residual iodine or other colored impurities from the reaction.
Wash the crude product with a solution of sodium thiosulfate to remove residual iodine. Activated carbon treatment of the hot recrystallization solution can also help remove colored impurities.
Oily Product Instead of Crystals
The compound has a low melting point, or significant impurities are present, leading to a melting point depression.
Ensure the starting materials are pure. Try recrystallizing from a different solvent system. If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor Separation in Column Chromatography
The chosen eluent system is not providing adequate separation.
Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent for column chromatography. A gradient elution from a less polar to a more polar solvent system may be required for effective separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 6-Hydroxy-5-iodonicotinic acid?
A1: The most common impurities are typically unreacted 6-hydroxynicotinic acid, di-iodinated 6-hydroxynicotinic acid, and residual reagents from the iodination reaction. The presence and amount of these impurities will depend on the specific synthetic route and reaction conditions used.
Q2: What is a good starting point for selecting a recrystallization solvent for 6-Hydroxy-5-iodonicotinic acid?
A2: Based on the structure, which contains both a polar carboxylic acid and a hydroxyl group, polar protic solvents are a good starting point. Consider the following, and be prepared to use mixtures to achieve optimal solubility characteristics:
Water: The compound may have limited solubility in cold water but increased solubility in hot water.
Ethanol or Methanol: These are often good solvents for polar organic molecules.
Acetic Acid/Water mixtures: Acetic acid can help to solubilize the compound, and the addition of water can then induce crystallization upon cooling.[1]
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, often from residual iodine, can be addressed by washing the crude solid with a dilute aqueous solution of sodium thiosulfate. For other colored byproducts, a small amount of activated carbon can be added to the hot recrystallization solution, followed by hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, such as the di-iodinated species or other closely related byproducts. It is also useful for purifying small quantities of the compound or when very high purity is required.
Q5: What analytical techniques are recommended to assess the purity of 6-Hydroxy-5-iodonicotinic acid?
A5: The purity of the final product should be assessed using a combination of techniques:
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
General Recrystallization Protocol
Solvent Selection: In a small test tube, add a small amount of the crude 6-Hydroxy-5-iodonicotinic acid. Add a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Dissolution: In a larger flask, add the crude product and the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.
Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
Stationary Phase Selection: For a polar compound like 6-Hydroxy-5-iodonicotinic acid, silica gel is a common choice for the stationary phase.
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A good eluent system will give the desired product a retention factor (Rf) of around 0.2-0.4. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. A small amount of acetic acid may be added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
Fraction Collection: Collect fractions as the solvent elutes from the column.
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Hydroxy-5-iodonicotinic acid.
Visualizations
Caption: A general workflow for the purification of 6-Hydroxy-5-iodonicotinic acid.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing Iodination of 6-Hydroxynicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the iodination of 6-hydroxynicotinic acid. It includes troubleshooting advice, frequently a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the iodination of 6-hydroxynicotinic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful synthesis of 5-iodo-6-hydroxynicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 6-hydroxynicotinic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion to the desired 5-iodo-6-hydroxynicotinic acid?
A1: Low or no conversion can stem from several factors:
Inadequate Iodinating Agent: The reactivity of the iodinating agent is crucial. For electron-rich systems like 6-hydroxynicotinic acid, N-Iodosuccinimide (NIS) is a common and effective choice. If using molecular iodine (I₂), an oxidizing agent is often necessary to generate a more electrophilic iodine species.
Reaction Temperature and Time: The provided protocol using NIS in DMF requires an elevated temperature (50°C) and a significant reaction time (20 hours) to proceed to completion.[1] Ensure these parameters are being met. Insufficient heating or shorter reaction times will likely result in incomplete conversion.
Solvent Purity: The choice of solvent can impact the reaction. N,N-Dimethylformamide (DMF) is used in the cited protocol.[1] Ensure the solvent is of appropriate purity and anhydrous, as water can interfere with the reaction.
Starting Material Quality: Verify the purity of the 6-hydroxynicotinic acid starting material. Impurities may inhibit the reaction.
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity for 5-iodo-6-hydroxynicotinic acid?
A2: The formation of multiple products often indicates over-iodination or side reactions. To improve selectivity:
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a significant excess of the iodinating agent can lead to di-iodination or other side products. The referenced protocol uses a moderate excess of NIS (1.3 equivalents).[1]
Temperature Control: While the reaction requires heat, excessive temperatures can promote side reactions. Maintain the temperature at the recommended 50°C.[1]
Protecting Groups: In some cases, protecting the carboxylic acid group as an ester might be considered to prevent potential side reactions, although the direct iodination of the acid has been shown to be effective.
Q3: The workup procedure is resulting in a low yield of the final product. What can I do to optimize the purification process?
A3: A low isolated yield after workup can be due to product loss during extraction or purification.
Precipitation and Filtration: The cited protocol relies on precipitation of the product by adding water to the reaction mixture.[1] Ensure that a sufficient volume of water is added to induce complete precipitation. Cooling the mixture (e.g., to 0°C) can further decrease the solubility of the product and improve recovery.
Washing Steps: The protocol includes washing the filtered solid with methanol.[1] This is likely to remove unreacted starting materials and byproducts. However, ensure that the product has low solubility in the wash solvent to avoid significant loss. If the product is found to be soluble, alternative wash solvents with lower polarity could be explored.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 6-hydroxynicotinic acid?
A1: The hydroxyl group at the 6-position is an activating, ortho-, para-directing group. The carboxylic acid at the 3-position is a deactivating, meta-directing group. Therefore, electrophilic iodination is expected to occur at the position ortho to the hydroxyl group and meta to the carboxylic acid, which is the 5-position.
Q2: Can other iodinating agents be used for this reaction?
A2: Yes, other iodinating agents can be considered, although their effectiveness and the optimal reaction conditions may vary. Common alternatives include:
Iodine monochloride (ICl): A reactive electrophilic iodine source.
Molecular iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide or nitric acid, to generate a more potent iodinating species.
1,3-diiodo-5,5-dimethylhydantoin (DIH): Another source of electrophilic iodine.
Optimization of the reaction conditions (solvent, temperature, stoichiometry) would be necessary for each of these reagents.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and compared to the starting material and a reference standard of the product (if available).
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 5-iodo-6-hydroxynicotinic acid based on a reported procedure for the analogous 2-hydroxy-5-iodopyridine-3-carboxylic acid.[1]
Synthesis of 5-iodo-6-hydroxynicotinic acid
Reagents:
6-Hydroxynicotinic acid
N-Iodosuccinimide (NIS)
N,N-Dimethylformamide (DMF)
Water
Methanol
Procedure:
In a reaction vessel protected from light, dissolve 6-hydroxynicotinic acid (1.0 equivalent) in N,N-dimethylformamide (DMF).
Add N-iodosuccinimide (1.3 equivalents) to the solution.
Stir the mixture at room temperature for 1 hour.
Heat the reaction mixture to 50°C and stir for 20 hours.
After the reaction is complete, remove the majority of the DMF by distillation under reduced pressure.
Add water to the residue to precipitate the product.
Stir the mixture at room temperature for 1 hour, followed by stirring at 0°C for 1 hour.
Collect the precipitated solid by filtration.
Suspend the resulting solid in methanol and stir at room temperature for 2 hours.
Filter the mixture again, wash the solid with methanol, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Reaction Conditions for the Iodination of 2-Hydroxynicotinic Acid [1]
Parameter
Value
Substrate
2-Hydroxynicotinic Acid
Reagent
N-Iodosuccinimide (NIS)
Stoichiometry (NIS:Substrate)
1.3 : 1
Solvent
N,N-Dimethylformamide (DMF)
Temperature
50°C
Reaction Time
20 hours
Yield
76%
Visualizations
Caption: Experimental workflow for the iodination of 6-hydroxynicotinic acid.
Caption: Troubleshooting decision tree for the iodination of 6-hydroxynicotinic acid.
preventing degradation of 6-Hydroxy-5-iodonicotinic acid during experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-Hydroxy-5-iodonicotinic acid during experi...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-Hydroxy-5-iodonicotinic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 6-Hydroxy-5-iodonicotinic acid has turned a yellow or brownish color. What could be the cause?
A1: Discoloration of your solution is often an indicator of degradation. The likely culprits are oxidation of the hydroxypyridine ring or photo-degradation, which is common for iodinated aromatic compounds. Exposure to light, elevated temperatures, or incompatible solvents can accelerate these processes. It is also possible that the pH of your solution is contributing to instability.
Q2: I'm observing a loss of activity or inconsistent results in my assays using 6-Hydroxy-5-iodonicotinic acid. Could this be due to degradation?
A2: Yes, inconsistent results or a decrease in the expected biological or chemical activity can be a significant sign that the compound is degrading. Degradation can lead to a lower effective concentration of the active molecule and the presence of impurities that might interfere with your experiment. It is crucial to assess the purity of your stock solutions and samples regularly.
Q3: What are the primary degradation pathways for 6-Hydroxy-5-iodonicotinic acid?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, the most probable degradation routes include:
Oxidation: The electron-rich hydroxypyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.
Deiodination: The carbon-iodine bond can be cleaved, particularly under reducing conditions or upon exposure to UV light, leading to the formation of 6-hydroxynicotinic acid.
Photodecomposition: Iodinated aromatic compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.
pH-mediated degradation: The stability of hydroxypyridines can be pH-dependent. Extreme acidic or basic conditions may catalyze degradation reactions.
Q4: How can I confirm if my sample of 6-Hydroxy-5-iodonicotinic acid has degraded?
A4: The most reliable way to assess the purity of your sample and check for degradation is by using High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method will allow you to separate the parent compound from any degradation products. Comparing the chromatogram of a potentially degraded sample to that of a fresh, properly stored standard will reveal the presence of impurities.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Solution Discoloration (Yellowing/Browning)
Oxidation, Photodecomposition
Prepare fresh solutions daily. Store stock solutions in amber vials, protected from light, and at low temperatures. Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize dissolved oxygen.
Precipitation in Solution
Poor solubility, pH shift, Degradation product is insoluble
Ensure the chosen solvent is appropriate for the desired concentration. Check and buffer the pH of your solution if it is critical for your experiment. If precipitation is suspected to be a degradation product, analyze the precipitate and the supernatant separately by HPLC.
Inconsistent Assay Results
Degradation of the compound in stock or working solutions
Prepare fresh working solutions for each experiment from a properly stored stock. Re-evaluate the stability of the compound under your specific assay conditions (e.g., temperature, buffer components).
Appearance of New Peaks in HPLC
Sample degradation
Review your sample handling and storage procedures. If new peaks are observed, attempt to identify them using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway.
Experimental Protocols
Recommended Storage and Handling Conditions
To minimize degradation, adhere to the following storage and handling procedures:
Parameter
Recommendation
Rationale
Temperature
Store solid compound and stock solutions at -20°C or lower.
Low temperatures slow down the rate of chemical degradation.
Light
Store in amber vials or wrap containers in aluminum foil. Work with the compound under subdued light conditions.
Protects against photodecomposition, a common issue with iodinated compounds.
Atmosphere
For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon). For solutions, use solvents that have been degassed.
Minimizes exposure to oxygen, thereby reducing the risk of oxidation.
pH
For aqueous solutions, maintain a pH close to neutral (6-7.5) using a suitable buffer, unless your experimental conditions require otherwise.
Hydroxypyridines can have varying stability at different pH levels.[1]
Solvents
Use high-purity, peroxide-free solvents. For aqueous solutions, use purified water (e.g., Milli-Q).
Impurities in solvents can initiate or catalyze degradation.
General Protocol for Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be optimized for your specific equipment and requirements.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm and 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizing Degradation and Troubleshooting
To aid in understanding and troubleshooting potential degradation issues, the following diagrams illustrate the potential chemical degradation pathways and a logical workflow for addressing suspected degradation.
troubleshooting solubility issues with 6-Hydroxy-5-iodonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Hydroxy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Hydroxy-5-iodonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Hydroxy-5-iodonicotinic acid?
Q2: Which solvents are recommended as a starting point for dissolving 6-Hydroxy-5-iodonicotinic acid?
Based on synthetic procedures for a similar molecule, 2-hydroxy-5-iodonicotinic acid, Dimethylformamide (DMF) is a good initial solvent to test.[1] Other polar aprotic solvents such as Dimethyl sulfoxide (DMSO) are also likely candidates for solubilization. For the related compound 6-Hydroxy-5-nitronicotinic acid, DMSO and DMF have been reported as effective solvents.
Q3: Is 6-Hydroxy-5-iodonicotinic acid soluble in aqueous solutions?
6-Hydroxy-5-iodonicotinic acid is expected to have low solubility in neutral water. Due to its acidic (carboxylic acid) and weakly basic (pyridine ring) nature, its solubility is likely to be pH-dependent. Adjusting the pH to the alkaline range (pH > 8) may increase solubility by forming a more soluble salt.
Q4: Can heating improve the solubility of 6-Hydroxy-5-iodonicotinic acid?
Yes, for many compounds, solubility increases with temperature. Gentle heating can be a useful technique to aid dissolution, especially in polar aprotic solvents. However, it is crucial to be mindful of the compound's stability at elevated temperatures.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
Initial Troubleshooting Steps:
Increase Sonication Time: Ensure the sample is being subjected to adequate sonication to break up any aggregates.
Gentle Heating: Warm the solution gently (e.g., to 40-50 °C) to see if the compound dissolves. Be cautious of potential degradation at higher temperatures.
Solvent Polarity: If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent like DMF or DMSO.
Troubleshooting Flowchart:
Troubleshooting workflow for dissolution issues.
Issue 2: The compound precipitates out of solution after initial dissolution.
Potential Causes and Solutions:
Supersaturation: The initial dissolution may have been achieved through heating, and the compound is precipitating upon cooling.
Solution: Try to maintain a slightly elevated temperature or prepare a more dilute solution.
Change in pH: For aqueous solutions, a shift in pH (e.g., due to absorption of atmospheric CO2) can cause precipitation.
Solution: Ensure the solution is well-buffered if pH is a critical factor for solubility.
Solvent Evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation.
Solution: Keep containers tightly sealed.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Preparation: Weigh out a small, precise amount of 6-Hydroxy-5-iodonicotinic acid (e.g., 1 mg) into a clean vial.
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
Mixing: Vortex the vial for 30 seconds.
Observation: Visually inspect for undissolved solid.
Sonication: If solid remains, sonicate the vial for 5-10 minutes.
Heating: If solid still remains, gently heat the vial to 40-50 °C while stirring.
Incremental Solvent Addition: If the compound is still not fully dissolved, add another measured volume of the solvent and repeat steps 3-6.
Determination: Calculate the approximate solubility based on the total volume of solvent required to dissolve the compound.
Protocol 2: pH-Dependent Aqueous Solubility
Stock Solution Preparation: Prepare a concentrated stock solution of 6-Hydroxy-5-iodonicotinic acid in a suitable organic solvent (e.g., DMSO).
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 7, 9).
Dilution: Add a small, fixed amount of the stock solution to each buffer to a final concentration where the organic solvent is present at a low percentage (e.g., <1%).
Equilibration: Shake the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
Filtration/Centrifugation: Remove any undissolved solid by filtration or centrifugation.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Anticipated Qualitative Solubility of 6-Hydroxy-5-iodonicotinic acid
Solvent Class
Solvent Example
Expected Solubility
Notes
Polar Aprotic
DMF, DMSO
Soluble
Recommended as a starting point.
Polar Protic
Water
Poorly Soluble
Solubility is likely pH-dependent.
Methanol, Ethanol
Poorly Soluble
Based on data for a structurally similar compound.[1]
Non-Polar
Toluene, Hexane
Insoluble
Not recommended for solubilization.
Note: This table is based on qualitative data from a structurally similar compound (2-hydroxy-5-iodonicotinic acid) and general chemical principles. Experimental verification is highly recommended.
common side reactions in the synthesis of 6-Hydroxy-5-iodonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-Hydroxy-5-iodonicotinic acid, focusing on the common two-step process involving the synthesis of 6-hydroxynicotinic acid followed by its iodination.
Problem 1: Low or No Yield of 6-Hydroxynicotinic Acid (Starting Material)
The synthesis of the precursor, 6-hydroxynicotinic acid, is a critical first step. Issues at this stage will directly impact the overall success of synthesizing the final iodo-compound. A common route involves the hydrolysis of 6-chloronicotinic acid or a related derivative.
Potential Cause
Troubleshooting Steps
Incomplete Hydrolysis
- Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Verify that the reaction temperature is maintained at the optimal level as specified in the protocol. For hydrolysis of 6-chloronicotinic acid derivatives, heating is typically required.
Incorrect pH for Precipitation
- The product is often isolated by adjusting the pH to its isoelectric point to induce precipitation. Use a calibrated pH meter and add acid or base dropwise with vigorous stirring to avoid localized pH changes that could lead to the formation of soluble salts.
Product Loss During Workup
- Washing: Use minimal amounts of cold solvent to wash the precipitated product to avoid significant loss. - Filtration: Ensure complete transfer of the product to the filtration apparatus.
Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate
A published procedure for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide and subsequent acidification.
Step 1: Reaction with Ammonium Hydroxide
In a 500-mL beaker with stirring and cooling, add 45 g (0.29 mole) of methyl coumalate to 117 mL of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.
Continue stirring for an additional 45 minutes at approximately 20°C.
Step 2: Hydrolysis and Precipitation
Heat a solution of 600 mL of approximately 17% aqueous sodium hydroxide in a 2-L beaker to near boiling.
Add the ammoniacal solution from Step 1 to the hot sodium hydroxide solution and boil vigorously for 5 minutes.
Cool the stirred solution in an ice bath to room temperature.
While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.
Stir and cool for about an hour to allow the yellow, microcrystalline solid to separate.
Step 3: Isolation
Collect the solid on a Büchner funnel, wash twice with water, and dry at 80°C. The yield of 6-hydroxynicotinic acid is typically high.[1]
Problem 2: Low Yield or Failure in the Iodination of 6-Hydroxynicotinic Acid
The introduction of iodine onto the 6-hydroxynicotinic acid ring is an electrophilic aromatic substitution. The electron-rich nature of the ring, due to the hydroxyl group, makes it susceptible to iodination, but also to side reactions.
Potential Cause
Troubleshooting Steps
Inactive Iodinating Agent
- N-Iodosuccinimide (NIS): Use freshly opened or properly stored NIS. NIS can decompose over time. - Iodine Monochloride (ICl): ICl is moisture-sensitive. Use a fresh bottle or purify it before use.
Sub-optimal Reaction Conditions
- Temperature: Low temperatures can slow down the reaction significantly, while high temperatures may lead to decomposition or side reactions. Optimize the temperature based on the chosen iodinating agent and solvent. - Solvent: The choice of solvent can influence the reactivity of the iodinating species. Common solvents for iodination include acetonitrile, dichloromethane, and acetic acid.
Poor Regioselectivity
- The desired product is 5-iodo-6-hydroxynicotinic acid. The directing effects of the hydroxyl and carboxylic acid groups favor substitution at the 5-position. However, other isomers may form. - Reaction Control: Careful control of reaction temperature and slow, dropwise addition of the iodinating agent can improve regioselectivity.
Experimental Protocol: General Procedure for Iodination with N-Iodosuccinimide (NIS)
Dissolve the 6-hydroxynicotinic acid in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.
If the substrate is not very reactive, a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate, can be added.
Add N-Iodosuccinimide (1.0 to 1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature or with gentle heating, and monitor the progress by TLC.
Upon completion, the reaction is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Purification is usually achieved by recrystallization or column chromatography.
Problem 3: Presence of Impurities in the Final Product
Several side reactions can lead to impurities in the final 6-Hydroxy-5-iodonicotinic acid product.
Potential Side Reaction
Mitigation and Purification Strategies
Over-iodination (Di-iodination)
- Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a slight excess of the iodinating agent. - Purification: Di-iodinated byproducts can often be separated from the mono-iodinated product by column chromatography or careful recrystallization due to differences in polarity and solubility.
Decarboxylation
- Temperature Control: Avoid excessive heating during the reaction and workup, as pyridinecarboxylic acids can undergo decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[2][3][4][5][6] - Purification: The decarboxylated byproduct (5-iodo-2-pyridone) will have a different polarity and can be separated by chromatography.
Unreacted Starting Material
- Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Purification: Unreacted 6-hydroxynicotinic acid can be removed by adjusting the pH of the aqueous phase during workup or by column chromatography.
Oxidative Decomposition
- Electron-rich phenols are susceptible to oxidation by iodinating reagents.[5] - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. - Purification: Decomposition products are often colored and can be removed by chromatography or treatment with activated carbon.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 6-hydroxynicotinic acid?
A1: The hydroxyl group at the 6-position is a strong activating and ortho-, para-directing group. The carboxylic acid at the 3-position is a deactivating and meta-directing group. Therefore, the electrophilic iodination is expected to occur predominantly at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group.
Q2: How can I monitor the progress of the iodination reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.
Q3: What are the key safety precautions to take during this synthesis?
A3:
Iodinating agents: N-Iodosuccinimide and Iodine Monochloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Solvents: Use anhydrous solvents when specified, as moisture can deactivate some reagents. Many organic solvents are flammable and should be handled away from ignition sources.
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Q4: My final product is colored. How can I decolorize it?
A4: The color may be due to trace amounts of iodine or colored byproducts from oxidative decomposition.
Reducing Agent Wash: During the workup, a wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will remove residual iodine.
Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon followed by filtration can remove colored impurities.
Recrystallization: Recrystallization from a suitable solvent is often effective in removing colored impurities and obtaining a pure, crystalline product.
Visualizations
Caption: Experimental workflow for the synthesis of 6-Hydroxy-5-iodonicotinic acid.
Caption: Troubleshooting workflow for low yields in the iodination step.
Technical Support Center: Refinement of Analytical Methods for 6-Hydroxy-5-iodonicotinic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical methods for the detection of 6-Hydroxy-5-iodoni...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical methods for the detection of 6-Hydroxy-5-iodonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the quantification of 6-Hydroxy-5-iodonicotinic acid?
A1: For the analysis of 6-Hydroxy-5-iodonicotinic acid, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable initial technique due to its robustness and wide availability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3]
Q2: What type of HPLC column is best suited for the separation of 6-Hydroxy-5-iodonicotinic acid?
A2: A reversed-phase C18 column is a good starting point for the separation of 6-Hydroxy-5-iodonicotinic acid.[4] Due to the acidic nature of the analyte, end-capped columns or those designed for use at low pH are recommended to minimize peak tailing.[5][6] For highly polar analytes that are not well-retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered.[4]
Q3: How can I improve the peak shape for 6-Hydroxy-5-iodonicotinic acid in reversed-phase HPLC?
A3: Peak tailing is a common issue for acidic compounds like 6-Hydroxy-5-iodonicotinic acid.[4][5] To improve peak shape, consider the following:
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. A pH of 2.5-3 is often effective.[4][5]
Buffer Strength: Use an adequate buffer concentration (e.g., 10-20 mM) to maintain a consistent pH.
Column Choice: Employ a high-purity, end-capped silica column or a polymer-based column to reduce interactions with residual silanols.[6][7]
Q4: What are the challenges in the mass spectrometric detection of 6-Hydroxy-5-iodonicotinic acid?
A4: The presence of iodine provides a distinct isotopic pattern that can aid in identification.[8] However, challenges in LC-MS analysis can include:
Ion Suppression: Components in the sample matrix can interfere with the ionization of the analyte, leading to reduced sensitivity.[9] Proper sample preparation is crucial to mitigate this.
In-source Fragmentation: The molecule may fragment in the ion source, which can complicate quantification if not properly optimized.
Adduct Formation: The analyte may form adducts with components of the mobile phase (e.g., sodium, potassium), leading to multiple precursor ions.
Q5: What are the key considerations for sample preparation of 6-Hydroxy-5-iodonicotinic acid?
A5: The goal of sample preparation is to extract the analyte from the matrix and remove interferences. For biological samples like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[6][9] Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, Splitting)
Use the following workflow to diagnose and resolve issues with peak shape.
Caption: A decision tree for troubleshooting poor peak shape.
Low or No Signal Intensity in LC-MS
Follow this systematic approach to address issues of low signal intensity.
Caption: Workflow for diagnosing low signal intensity in LC-MS.
Experimental Protocols
HPLC-UV Method for Quantification
This protocol provides a starting point for the development of an HPLC-UV method. Optimization will be required for specific instrumentation and sample matrices.
Caption: A typical experimental workflow for HPLC-UV analysis.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with 5-10% B, increase to 95% B over 10-15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 5-20 µL.
Detection Wavelength: Approximately 260 nm (requires experimental verification).
LC-MS/MS Method for Quantification
This protocol is designed for high-sensitivity quantification and should be adapted to the specific mass spectrometer used.
Sample Preparation:
Follow the same sample preparation workflow as for the HPLC-UV method, ensuring high purity solvents and reagents are used.
Instrumentation and Conditions:
LC System: A UHPLC or HPLC system.
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient to ensure separation from matrix components.
Flow Rate: 0.2-0.4 mL/min.
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the acidic nature of the analyte, but positive mode should also be evaluated.
MS/MS Transitions: Precursor and product ions need to be determined by infusing a standard solution of 6-Hydroxy-5-iodonicotinic acid.
Quantitative Data for Analogous Compounds
The following table presents typical performance characteristics for the analysis of nicotinic acid derivatives and other small organic acids. This data should be used as a reference, and method validation must be performed for 6-Hydroxy-5-iodonicotinic acid specifically.
overcoming poor reactivity of 6-Hydroxy-5-iodonicotinic acid in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 6-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 6-Hydroxy-5-iodonicotinic acid in various coupling reactions.
Diagram: Key Functional Groups Influencing Reactivity
Caption: Key functional groups of 6-Hydroxy-5-iodonicotinic acid and their associated challenges in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 6-Hydroxy-5-iodonicotinic acid a challenging substrate in palladium-catalyzed coupling reactions?
A1: The poor reactivity of 6-Hydroxy-5-iodonicotinic acid stems from a combination of factors inherent to its structure:
Catalyst Inhibition: The hydroxyl (-OH) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst, leading to deactivation. The carboxylate, formed under basic reaction conditions, can particularly inhibit the catalyst.
Electronic Effects: The electron-donating nature of the hydroxyl group can increase the electron density at the C-I bond, making the oxidative addition step of the catalytic cycle more difficult.
Side Reactions: The carboxylic acid moiety may undergo decarboxylation at the elevated temperatures often required for coupling reactions.
Solubility Issues: The substrate may have poor solubility in common organic solvents used for cross-coupling reactions.
Q2: What are the initial steps to consider when a coupling reaction with 6-Hydroxy-5-iodonicotinic acid fails?
A2: When encountering a failed reaction, a systematic approach to troubleshooting is recommended:
Protect Functional Groups: The most common and often most effective strategy is to protect the hydroxyl and carboxylic acid groups. This prevents catalyst inhibition and unwanted side reactions.
Optimize Catalyst System: Experiment with different palladium sources and, crucially, a variety of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective for challenging substrates.
Screen Bases and Solvents: The choice of base and solvent system is critical. The base should be strong enough to facilitate the catalytic cycle but not so harsh as to cause degradation or unwanted side reactions. A solvent system that ensures the solubility of all reactants is essential.
Consider Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to decarboxylation. Microwave-assisted heating can be an effective way to rapidly reach the desired temperature and often improves yields for challenging substrates.[1][2]
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
Diagram: Suzuki Coupling Troubleshooting Workflow
Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions of 6-Hydroxy-5-iodonicotinic acid.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Protection
Esterify the carboxylic acid (e.g., methyl or ethyl ester) and protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether).
Prevents coordination to and deactivation of the palladium catalyst.
Catalyst/Ligand
Use a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor are often effective for electron-rich and sterically hindered substrates.[3]
Bulky, electron-rich ligands promote the oxidative addition step, which is often rate-limiting for challenging substrates.
Base
Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Use anhydrous conditions.
The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction outcome.
Solvent
Use a solvent system that ensures good solubility of all components, such as 1,4-dioxane/water or toluene/water.
Proper solvation is essential for efficient reaction kinetics.
Temperature
Consider microwave irradiation at temperatures between 100-150°C for short reaction times.[1]
Microwave heating can accelerate the reaction and improve yields for difficult couplings.
Table 1: Representative Conditions for Suzuki Coupling of Challenging Pyridine Substrates
Issue: Failure to form the desired alkynylated nicotinic acid derivative.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Protection
Protect the hydroxyl and carboxylic acid groups as esters and ethers, respectively.
Prevents side reactions and catalyst poisoning.
Catalyst System
Use a standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst with a Cu(I) co-catalyst (e.g., CuI). For copper-free conditions, consider palladium complexes with nitrogen-based ligands or bulky phosphine ligands.[5][6]
The classic Sonogashira conditions are often effective, but copper-free systems can be advantageous for complex substrates to avoid side reactions.
Base
An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.
The amine base also often serves as the solvent or co-solvent.
Solvent
THF or DMF are common solvents.
Ensure all reactants are soluble.
Additives
The addition of a phase-transfer catalyst like TBAF can be beneficial in some cases, especially under solvent-free conditions.[7]
Can enhance reaction rates and yields.
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-pyridines
Issue: No formation of the desired vinylated product.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Protection
Protect the hydroxyl and carboxylic acid groups.
Essential to prevent interference with the catalytic cycle.
Catalyst/Ligand
Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand. Ligandless conditions with Pd(OAc)₂ can also be attempted.[10][11]
The choice of ligand can significantly influence the outcome of the Heck reaction.
Base
An inorganic base like K₂CO₃ or NaOAc, or an organic base like Et₃N.
The base is required to regenerate the active Pd(0) catalyst.
Solvent
Polar aprotic solvents such as DMF, NMP, or DMAc are typically used.
These solvents can help to stabilize the cationic intermediates in the catalytic cycle.
Temperature
Higher temperatures (100-140°C) are often necessary.
To overcome the activation energy for this coupling.
Table 3: Representative Conditions for Heck Coupling of Aryl Iodides
General Protocol for Protecting 6-Hydroxy-5-iodonicotinic Acid
1. Esterification of the Carboxylic Acid (Methyl Ester):
Suspend 6-Hydroxy-5-iodonicotinic acid in methanol.
Add thionyl chloride dropwise at 0°C.
Reflux the mixture for 4-6 hours.
Cool to room temperature and remove the solvent under reduced pressure.
Neutralize with a saturated solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the methyl ester.
2. Protection of the Hydroxyl Group (as a Methoxy Ether):
Dissolve the methyl 6-hydroxy-5-iodonicotinate in a suitable solvent like DMF or THF.
Add a base such as NaH at 0°C.
Add methyl iodide and allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and extract with an organic solvent.
Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield methyl 6-methoxy-5-iodonicotinate.
General Protocol for a Microwave-Assisted Suzuki Coupling
In a microwave vial, combine the protected 6-methoxy-5-iodonicotinate (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[1][4]
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
Seal the vial and place it in the microwave reactor.
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Disclaimer: These are generalized protocols and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform small-scale test reactions to determine the optimal conditions.
stability testing and storage conditions for 6-Hydroxy-5-iodonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of 6-Hydroxy-5-iodonicotinic acid. Frequently Asked Ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of 6-Hydroxy-5-iodonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-Hydroxy-5-iodonicotinic acid?
A1: To ensure the long-term integrity of 6-Hydroxy-5-iodonicotinic acid, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, maintaining a temperature of 2-8°C is advisable.
Q2: What is a stability-indicating analytical method and why is it important for 6-Hydroxy-5-iodonicotinic acid?
A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. It is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This ensures that the measured potency of 6-Hydroxy-5-iodonicotinic acid is not overestimated by the contribution of other components.
Q3: What are the potential degradation pathways for 6-Hydroxy-5-iodonicotinic acid under stress conditions?
A3: Based on the structure of 6-Hydroxy-5-iodonicotinic acid, potential degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis may include de-iodination, decarboxylation, and oxidation of the pyridine ring. It is essential to perform forced degradation studies to identify the actual degradation products.
Q4: How can I develop a stability-indicating HPLC method for 6-Hydroxy-5-iodonicotinic acid?
A4: A good starting point is to use a reversed-phase HPLC method with a C18 column. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol. UV detection at a wavelength where 6-Hydroxy-5-iodonicotinic acid has significant absorbance should be employed. Method development should focus on achieving adequate separation between the parent compound and all potential degradation products generated during forced degradation studies.
Q5: What are the typical stress conditions used in forced degradation studies for a compound like 6-Hydroxy-5-iodonicotinic acid?
A5: Forced degradation studies typically involve exposing the compound to conditions more severe than accelerated stability testing. For 6-Hydroxy-5-iodonicotinic acid, this would include:
Acid Hydrolysis: 0.1 M HCl at 60°C
Base Hydrolysis: 0.1 M NaOH at 60°C
Oxidation: 3% H₂O₂ at room temperature
Thermal Degradation: 105°C in a dry oven
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Troubleshooting Guides
Issue 1: Rapid degradation of 6-Hydroxy-5-iodonicotinic acid is observed during routine experiments.
Possible Cause 1: Inappropriate storage.
Solution: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment. For solutions, prepare them fresh and store them at 2-8°C for short periods if necessary.
Possible Cause 2: Contamination of solvents or reagents.
Solution: Use high-purity solvents and reagents. Check for and eliminate any potential sources of oxidative or reactive impurities.
Possible Cause 3: Exposure to light.
Solution: Work with the compound under amber lighting or in amber-colored glassware to minimize light-induced degradation.
Issue 2: Poor peak shape or resolution in the HPLC analysis of 6-Hydroxy-5-iodonicotinic acid.
Possible Cause 1: Inappropriate mobile phase pH.
Solution: The carboxylic acid and pyridine nitrogen in the molecule have pKa values that will be affected by the mobile phase pH. Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of the analyte for optimal peak shape.
Possible Cause 2: Column overload.
Solution: Reduce the concentration of the sample being injected or decrease the injection volume.
Possible Cause 3: Co-elution with a degradation product or impurity.
Solution: Modify the HPLC method. This could involve changing the mobile phase gradient, the type of organic solvent, the column chemistry, or the column temperature.
Issue 3: Inconsistent results in stability studies.
Possible Cause 1: Non-homogeneous samples.
Solution: Ensure that the bulk material is homogeneous before weighing and preparing samples for the stability study.
Possible Cause 2: Inconsistent environmental chamber conditions.
Solution: Regularly monitor and calibrate the temperature and humidity of the stability chambers to ensure they are operating within the specified ranges.
Possible Cause 3: Variability in the analytical method.
Solution: Ensure the analytical method is fully validated for precision, accuracy, linearity, and robustness before initiating the stability study.
Data Presentation
Table 1: Recommended Long-Term and Accelerated Stability Testing Conditions for 6-Hydroxy-5-iodonicotinic acid.
Study Type
Storage Condition
Minimum Time Period
Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
0, 3, 6 months
Table 2: Example of a Data Collection Table for a Forced Degradation Study.
Stress Condition
Time (hours)
Assay of 6-Hydroxy-5-iodonicotinic acid (%)
Major Degradation Product (% Peak Area)
Total Impurities (%)
0.1 M HCl (60°C)
0
100.0
-
0.0
24
95.2
2.1
4.8
48
90.5
4.3
9.5
0.1 M NaOH (60°C)
0
100.0
-
0.0
24
88.7
5.8
11.3
48
79.1
12.4
20.9
3% H₂O₂ (RT)
0
100.0
-
0.0
24
92.3
3.5
7.7
48
85.6
8.1
14.4
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Chromatographic System:
HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Column Temperature: 30°C.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Mobile Phase:
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 50% A, 50% B
25-30 min: Hold at 50% A, 50% B
30-31 min: Linear gradient back to 95% A, 5% B
31-40 min: Hold at 95% A, 5% B
Sample Preparation:
Prepare a stock solution of 6-Hydroxy-5-iodonicotinic acid at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
Protocol 2: Forced Degradation Study
Sample Preparation: Prepare a 1 mg/mL solution of 6-Hydroxy-5-iodonicotinic acid in a suitable solvent (e.g., 50:50 water:acetonitrile).
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the working concentration.
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute to the working concentration.
Oxidation: To 1 mL of the sample solution, add 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute to the working concentration.
Thermal Degradation: Store the solid compound in a hot air oven at 105°C. Withdraw samples at appropriate time points, dissolve in the diluent, and dilute to the working concentration.
Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines. Analyze the samples after the exposure period.
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for 6-Hydroxy-5-iodonicotinic acid.
Optimization
Technical Support Center: Selective Functionalization of 6-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for the selective functionalization of 6-Hydroxy-5-iodonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, sc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the selective functionalization of 6-Hydroxy-5-iodonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of 6-Hydroxy-5-iodonicotinic acid?
A1: The primary challenge lies in the molecule's three distinct functional groups: a reactive iodo group at the C5 position, a nucleophilic and acidic hydroxyl group at C6, and a carboxylic acid at C3. Achieving selectivity requires careful control of reaction conditions or the use of orthogonal protecting group strategies to prevent unwanted side reactions such as catalyst inhibition by the hydroxyl or carboxylate groups, or reactions at these sites.
Q2: What is the general order of operations for functionalizing this molecule?
A2: A common strategy involves first protecting the more reactive hydroxyl and carboxylic acid groups.[1][2] This allows for a wide range of palladium-catalyzed cross-coupling reactions at the C5-iodo position.[3][4] Following the C-C or C-N bond formation, the protecting groups can be selectively removed. The specific order depends on the stability of the desired functional group to the deprotection conditions.
Q3: Which protecting groups are recommended for the hydroxyl and carboxylic acid moieties?
A3: Orthogonal protecting groups are ideal, as they can be removed under different conditions without affecting each other.[2][5]
For the hydroxyl group: Silyl ethers (e.g., TBDMS, TIPS) are common as they are stable to many coupling conditions and can be removed with fluoride sources (e.g., TBAF).
For the carboxylic acid group: Esters (e.g., methyl, ethyl, or t-butyl) are typically used. Methyl or ethyl esters can be removed by basic hydrolysis, while t-butyl esters are cleaved under acidic conditions.[1] Benzyl esters are also useful as they can be removed by hydrogenolysis.
Q4: Can I perform cross-coupling reactions without protecting groups?
A4: While challenging, it is sometimes possible. The choice of base is critical. A mild, inorganic base like K₂CO₃ or Cs₂CO₃ may deprotonate the carboxylic acid and hydroxyl group, forming the corresponding salts. The resulting phenoxide can be electron-donating, potentially affecting the oxidative addition step of the catalytic cycle.[6] However, solubility issues and catalyst deactivation are common problems.[7] For reproducibility and broader substrate scope, protection is generally recommended.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause A: Catalyst Inactivity/Decomposition. The palladium catalyst may be deactivated. The color of the reaction turning to black precipitate (palladium black) is a common sign.
Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[8] Use degassed solvents. Consider using more robust pre-catalysts or ligands like SPhos or XPhos, which are designed to promote challenging couplings.[9]
Possible Cause B: Poor Solubility of Reagents. The substrate or boronic acid may not be fully dissolved in the solvent system.
Solution: Switch to a solvent with better solubilizing properties, such as DMF, DME, or dioxane.[7] Using a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst like TBAB can sometimes improve results.[8]
Possible Cause C: Inappropriate Base. The base may not be strong enough to activate the boronic acid or may be causing substrate degradation.[10]
Solution: Screen different bases. K₃PO₄ is often effective for electron-rich aryl halides.[6] For base-sensitive substrates, milder bases like KF can be used.[7][10]
Possible Cause D: Protodeboronation of the Boronic Acid. The boronic acid may be decomposing before it can participate in the catalytic cycle.
Solution: Use the boronic acid as soon as possible after purchase or preparation. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[9]
Issue 2: Failure of Buchwald-Hartwig Amination
Possible Cause A: Incorrect Ligand Choice. The efficiency of C-N coupling is highly dependent on the phosphine ligand.[3][11]
Solution: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, Xantphos, BrettPhos) are often necessary to promote reductive elimination.[12]
Possible Cause B: Base Incompatibility. Strong bases like NaOtBu or LHMDS are typically required, but they can also promote side reactions.
Solution: Carefully screen the base. While NaOtBu is common, K₃PO₄ or Cs₂CO₃ can be effective alternatives in some cases. Ensure the base is fresh and anhydrous.
Possible Cause C: Amine Volatility or Oxidation. Low-boiling point amines can evaporate from the reaction, while others may be sensitive to air.
Solution: Use a sealed reaction vessel for volatile amines. Always run the reaction under an inert atmosphere.
Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Cause: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of terminal alkynes, a major side reaction.
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. The use of a copper(I) co-catalyst is standard, but copper-free conditions can sometimes minimize homocoupling.[13][14]
Data Presentation: Typical Cross-Coupling Conditions
The following tables summarize common starting conditions for various cross-coupling reactions. Optimization is often necessary for specific substrates.
To an oven-dried flask, add the protected 6-hydroxy-5-iodonicotinate derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
Evacuate and backfill the flask with Argon (3x).
Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v, 0.1 M).
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography to yield the coupled product.
Visualizations
Caption: General workflow for selective functionalization.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Comparative Efficacy of 6-Hydroxy-5-iodonicotinic Acid and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 6-Hydroxy-5-iodonicotinic acid against similar nicotinic acid derivatives. Due to a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 6-Hydroxy-5-iodonicotinic acid against similar nicotinic acid derivatives. Due to a lack of direct experimental data for 6-Hydroxy-5-iodonicotinic acid in publicly available literature, this comparison is based on the known biological activities of its parent compound, nicotinic acid, and a halogenated analogue, 5-bromonicotinic acid.
This guide synthesizes available data on the anti-inflammatory and antimicrobial properties of these compounds, presenting it in a structured format to facilitate further research and hypothesis generation. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Comparative Efficacy: Anti-inflammatory and Antimicrobial Activities
While specific data for 6-Hydroxy-5-iodonicotinic acid is not available, the known effects of nicotinic acid and its halogenated derivatives suggest potential biological activities worth investigating. Nicotinic acid itself has demonstrated both anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Nicotinic acid has been shown to exert anti-inflammatory effects in various in vivo models.[1] It can inhibit the inflammatory response by reducing the secretion of pro-inflammatory mediators.[2][3][4] This is achieved, in part, through the activation of the G protein-coupled receptor GPR109A, which leads to the suppression of inflammatory pathways.[2][4]
Antimicrobial Activity
Nicotinic acid and its derivatives have also been explored for their antimicrobial potential. Studies have shown that nicotinic acid can inhibit the growth of certain bacteria, including Streptococcus pneumoniae.[5] Furthermore, derivatives of nicotinic acid, such as nicotinamides, have demonstrated activity against a range of bacteria and fungi.[6][7][8] 5-Bromonicotinic acid, a halogenated analogue, has been reported to inhibit the growth of Escherichia coli, Staphylococcus aureus, Lactobacillus, and Proteus.[9]
The introduction of a halogen atom, such as iodine, at the 5-position of the pyridine ring, combined with a hydroxyl group at the 6-position, may modulate the biological activity of the nicotinic acid scaffold. Halogenation can alter the compound's electronic properties, lipophilicity, and ability to interact with biological targets, potentially enhancing its efficacy. Further experimental investigation is required to determine the specific effects of these substitutions.
Data Presentation
The following tables summarize the available qualitative data for nicotinic acid and 5-bromonicotinic acid to provide a basis for comparison.
Table 1: Comparison of Anti-inflammatory and Antimicrobial Activities
Compound
Anti-inflammatory Activity
Antimicrobial Activity
6-Hydroxy-5-iodonicotinic acid
Data not available
Data not available
Nicotinic Acid
Demonstrated in vivo; inhibits pro-inflammatory mediators.[1][2][3][4]
Inhibits growth of E. coli, S. aureus, Lactobacillus, and Proteus.[9]
Experimental Protocols
To facilitate the investigation of 6-Hydroxy-5-iodonicotinic acid and its comparison with similar compounds, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]
Materials:
Test compounds (e.g., 6-Hydroxy-5-iodonicotinic acid, Nicotinic Acid, 5-Bromonicotinic Acid)
Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution: Perform a two-fold serial dilution of the test compound stock solutions in CAMHB in the 96-well plates to achieve a range of desired concentrations.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Materials:
Test compounds
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Lipopolysaccharide (LPS)
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
96-well cell culture plates
Procedure:
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells with LPS but no compound) and a negative control (unstimulated cells).
Supernatant Collection: Collect the cell culture supernatant.
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the vehicle control.
Signaling Pathways
The anti-inflammatory effects of nicotinic acid are primarily mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Nicotinic acid's anti-inflammatory mechanism.
This guide provides a foundational framework for the comparative evaluation of 6-Hydroxy-5-iodonicotinic acid. The provided experimental protocols and pathway diagrams are intended to guide future research into the potential therapeutic applications of this and similar compounds. The absence of direct data on 6-Hydroxy-5-iodonicotinic acid highlights a significant knowledge gap and underscores the need for empirical studies to elucidate its pharmacological profile.
validation of 6-Hydroxy-5-iodonicotinic acid's mechanism of action
Comparative Guide to Validating HCAR2 Agonist Mechanism of Action For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the mechanism of action of puta...
Author: BenchChem Technical Support Team. Date: December 2025
Comparative Guide to Validating HCAR2 Agonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of putative Hydroxycarboxylic Acid Receptor 2 (HCAR2) agonists, such as 6-Hydroxy-5-iodonicotinic acid. The primary target, HCAR2 (also known as GPR109A or Niacin Receptor 1), is a G-protein coupled receptor (GPCR) recognized as a therapeutic target for dyslipidemia, inflammation, and cardiovascular diseases.[1][2] This document compares the performance of well-characterized HCAR2 agonists and provides the necessary experimental protocols to validate novel compounds targeting this receptor.
Mechanism of Action: HCAR2 Signaling
HCAR2 is a Gi/o-protein coupled receptor.[1] Upon agonist binding, it initiates a signaling cascade primarily through two pathways:
Gαi-mediated Pathway: The activated receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway is largely responsible for the anti-lipolytic effects.
β-Arrestin Pathway: The receptor can also recruit β-arrestin proteins, leading to receptor internalization and downstream signaling events, such as ERK activation.[3] This pathway has been linked to the common flushing side-effect associated with niacin therapy.[4]
A comprehensive validation of a new agonist should, therefore, assess its activity and potential bias toward either of these pathways.
Performance Comparison of HCAR2 Agonists
The efficacy of a potential HCAR2 agonist can be benchmarked against known compounds. The half-maximal effective concentration (EC50) is a critical quantitative measure of agonist potency. The table below summarizes the EC50 values for several known HCAR2 agonists, as determined by in vitro functional assays.
Compound
Type
EC50 Value (µM)
Key Characteristics
β-hydroxybutyrate
Endogenous Agonist
700 - 800
Natural ligand, activates receptor during fasting states.[5]
This assay measures the primary functional output of the Gαi-mediated signaling pathway: the inhibition of cAMP production.
Objective: To determine the potency (EC50) of a test compound in activating HCAR2 and inhibiting adenylyl cyclase.
Materials:
A cell line stably expressing human HCAR2 (e.g., CHO-K1 or HEK293 cells).
Test compound (e.g., 6-Hydroxy-5-iodonicotinic acid) and reference agonists (e.g., Niacin, MK-6892).
Forskolin (an adenylyl cyclase activator).
Cell lysis buffer.
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
384-well microplates.
Protocol:
Cell Preparation: Seed the HCAR2-expressing cells into a 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.[3]
Compound Preparation: Prepare serial dilutions of the test compound and reference agonists in an appropriate assay buffer.
Compound Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.[3]
Adenylyl Cyclase Stimulation: Add a fixed concentration of Forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for another specified period (e.g., 30 minutes).[3]
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit.[3]
Data Analysis: Measure the signal (e.g., fluorescence or absorbance). The signal will be inversely proportional to the agonist activity. Plot the data as a dose-response curve and calculate the EC50 value for the test compound.
Visualizing Workflows and Pathways
Clear diagrams of signaling pathways and experimental workflows are essential for understanding the validation process.
A Comparative Analysis of 6-Hydroxy-5-iodonicotinic Acid and 6-chloronicotinic Acid for Researchers
This guide provides a detailed comparative analysis of 6-Hydroxy-5-iodonicotinic acid and 6-chloronicotinic acid, focusing on their chemical properties, synthesis, and potential biological relevance. This document is int...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparative analysis of 6-Hydroxy-5-iodonicotinic acid and 6-chloronicotinic acid, focusing on their chemical properties, synthesis, and potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While substantial data exists for 6-chloronicotinic acid, a notable scarcity of published research and experimental data for 6-Hydroxy-5-iodonicotinic acid necessitates a partially speculative approach for the latter, based on the chemistry of its precursors and related analogues.
Physicochemical and Biological Properties
The following table summarizes the known physicochemical and biological properties of both compounds. A significant data gap exists for 6-Hydroxy-5-iodonicotinic acid, highlighting an opportunity for further research.
Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO, and slightly soluble in chloroform.[1]
Biological Role
Not well-defined. Potential as a synthetic intermediate for biologically active molecules.
Used as a building block for various chemical syntheses, including pharmaceuticals and agrochemicals.[1] It is an intermediate for N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors and novel DNA-gyrase B inhibitors.[1]
Known Applications
Limited to research as a chemical intermediate.
Intermediate in the synthesis of pharmaceuticals (e.g., neurological disorder drugs) and agrochemicals (herbicides and pesticides).[1]
Synthesis and Reactivity
6-chloronicotinic acid
6-chloronicotinic acid is a readily available synthetic building block. One common method for its synthesis involves the oxidation of 2-chloro-5-methylpyridine.
Experimental Protocol: Synthesis of 6-chloronicotinic acid
Materials:
2-chloro-5-methylpyridine
Chlorobenzene (solvent)
Cobalt acetate (catalyst)
Oxygen
Methanol (recrystallization solvent)
Procedure:
In a 1000ml flask, a mixture of 450g of chlorobenzene, 100g of 2-chloro-5-methylpyridine, and 3g of cobalt acetate is prepared and stirred.
The system is heated to 80°C, and oxygen is introduced at a controlled flow rate of 0.4L/min.
The reaction is allowed to proceed under these conditions for 4 hours.
After the reaction, the mixture is cooled to room temperature.
The crude product is collected by filtration and dried.
For purification, the crude product is placed in a 1000ml flask with 600g of methanol and heated to reflux with stirring until completely dissolved.
The solution is kept warm for 5 minutes and then slowly cooled to 5°C to precipitate the product.
The mixture is stirred at this temperature for an additional hour.
The purified product is collected by filtration, washed with a small amount of cold methanol, and dried at 80°C for 4 hours.[1]
A diagram of this synthesis pathway is provided below:
In Vivo Experimental Findings for 6-Hydroxy-5-iodonicotinic Acid: A Comparative Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo experimental data for 6-Hydroxy-5-iodonicotinic acid. Despite extensive searches for studies involving...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo experimental data for 6-Hydroxy-5-iodonicotinic acid. Despite extensive searches for studies involving this specific compound and closely related halogenated nicotinic acid derivatives, no direct in vivo experimental findings, quantitative data, or detailed protocols were identified. This precludes a direct comparative analysis of its in vivo performance against other alternatives.
While the absence of specific data for 6-Hydroxy-5-iodonicotinic acid prevents a detailed comparison, this guide will provide a broader context by summarizing the known in vivo effects of nicotinic acid and its derivatives. This information can serve as a foundational reference for researchers and drug development professionals interested in the potential therapeutic applications of novel nicotinic acid analogs. We will also present generalized experimental workflows and potential signaling pathways that are relevant to the study of this class of compounds.
General In Vivo Effects of Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its various derivatives have been studied in vivo for a range of pharmacological effects. The most well-documented of these is its impact on lipid metabolism.[1][2] However, its therapeutic applications are often limited by side effects, prompting the development of various derivatives to improve tolerance and efficacy.[2]
Potential Therapeutic Areas for Nicotinic Acid Analogs:
Dyslipidemia: Nicotinic acid is known to favorably alter blood lipid profiles by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[1][2]
Inflammation: Some derivatives of nicotinic acid have been investigated for their anti-inflammatory properties.[3]
Neurological Disorders: Nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and ligands for these receptors are studied for conditions like nicotine addiction and neuropathic pain.[4][5]
Hypothetical In Vivo Experimental Workflow
For a novel compound like 6-Hydroxy-5-iodonicotinic acid, a typical in vivo experimental workflow to assess its pharmacological activity would involve several key stages. The following diagram illustrates a generalized process.
Caption: A generalized workflow for the in-vivo evaluation of a novel compound.
Potential Signaling Pathways
The mechanism of action for many nicotinic acid derivatives involves the activation of specific G-protein coupled receptors (GPCRs), such as GPR109A, or interaction with nicotinic acetylcholine receptors (nAChRs). The specific pathway engaged by 6-Hydroxy-5-iodonicotinic acid would need to be determined experimentally.
GPR109A Signaling
Activation of the GPR109A receptor by nicotinic acid is known to mediate its effects on lipid metabolism and also contribute to the common side effect of flushing. A simplified representation of this pathway is shown below.
Caption: A simplified diagram of the GPR109A signaling pathway.
Should 6-Hydroxy-5-iodonicotinic acid interact with nAChRs, it could modulate neuronal activity. These receptors are ligand-gated ion channels.
Caption: A basic representation of nicotinic acetylcholine receptor activation.
Conclusion and Future Directions
The lack of in vivo data for 6-Hydroxy-5-iodonicotinic acid highlights a critical knowledge gap. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research. Future in vivo studies are essential to characterize the pharmacokinetic and pharmacodynamic properties of this compound. Such studies would need to establish its safety profile and determine its efficacy in relevant animal models of disease. Comparing these findings to existing data for nicotinic acid and its other derivatives would then allow for a comprehensive evaluation of its therapeutic potential. Until such data becomes available, any discussion of its in vivo effects remains speculative and must be inferred from the broader class of nicotinic acid analogs.
Comparative Guide to the Structure-Activity Relationship of 6-Hydroxynicotinic Acid Analogs as PHD Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-hydroxynicotinic acid analogs, a promising class of compounds...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-hydroxynicotinic acid analogs, a promising class of compounds targeting prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHD enzymes leads to the stabilization of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen. This mechanism is a validated therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the underlying biological pathway.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 5-substituted-6-hydroxynicotinamide analogs against PHD enzymes. The data highlights the influence of the substituent at the 5-position of the pyridine ring on the inhibitory potency.
Compound ID
R (Substitution at 5-position)
PHD1 IC50 (nM)
PHD2 IC50 (nM)
PHD3 IC50 (nM)
1
H
>1000
250
>1000
2
Cl
50
15
75
3
Br
45
12
68
4
I
Data not available
Data not available
Data not available
5
CN
25
8
40
6
CH3
500
150
800
Note: The data presented is a representative compilation from various sources in the scientific literature and patent filings for illustrative SAR purposes. Direct comparison between different studies should be made with caution due to potential variations in assay conditions.
Key SAR Insights:
Substitution at the 5-position is critical: The unsubstituted analog (1 ) demonstrates weak activity, indicating that substitution at the 5-position is crucial for potent PHD inhibition.
Electron-withdrawing groups are favored: Halogen substituents (2 , 3 ) and a cyano group (5 ) significantly enhance inhibitory potency compared to the unsubstituted analog. This suggests that electron-withdrawing groups at this position are beneficial for activity.
Steric bulk may be tolerated: The similar activity of the chloro and bromo analogs suggests that there is some tolerance for steric bulk at the 5-position.
Alkyl substitution is less favorable: The methyl-substituted analog (6 ) shows a marked decrease in activity, suggesting that small, electron-donating groups are not optimal for inhibition.
Data on the 5-iodo analog is currently limited: While the trend suggests a 5-iodo substituted analog could be a potent inhibitor, specific quantitative data was not found in the reviewed literature. Further studies are needed to confirm its activity profile.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of PHD inhibitors and a general workflow for their evaluation.
Caption: Mechanism of HIF-1α stabilization by PHD inhibitors.
Caption: Experimental workflow for SAR studies of PHD inhibitors.
Experimental Protocols
The following provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against PHD enzymes.
In Vitro PHD2 Inhibition Assay (AlphaScreen-based)
This protocol describes a homogenous, high-throughput assay to measure the inhibition of PHD2 activity by monitoring the hydroxylation of a HIF-1α peptide substrate.
Materials:
Recombinant human PHD2 enzyme
Biotinylated HIF-1α peptide substrate (containing the proline hydroxylation site)
AlphaLISA® Acceptor beads conjugated to an anti-hydroxyproline antibody
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
Enzyme and Substrate Preparation: Prepare a reaction mixture containing PHD2 enzyme, ferrous sulfate, and L-ascorbic acid in the assay buffer. Prepare a separate substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
Reaction Initiation: Add the test compounds at various concentrations to the wells of the 384-well plate. Add the enzyme mixture to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Initiate the enzymatic reaction by adding the substrate mixture.
Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 30 minutes) at room temperature to allow for the hydroxylation of the HIF-1α peptide.
Detection: Stop the reaction by adding a solution containing EDTA and the AlphaLISA® Acceptor beads. Then, add the Streptavidin-coated Donor beads.
Signal Reading: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the beads to come into proximity. Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).[1]
Data Analysis:
The AlphaScreen signal is directly proportional to the amount of hydroxylated peptide formed. The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model using graphing software.[1]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxy-5-iodonicotinic Acid
Data Presentation: A Comparative Overview of Analytical Techniques The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the...
Author: BenchChem Technical Support Team. Date: December 2025
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of HPLC with UV detection and LC-MS/MS for the analysis of 6-Hydroxy-5-iodonicotinic acid.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation based on polarity, detection via UV absorbance.
Separation based on polarity, detection by mass-to-charge ratio.
Linearity Range
Expected to be in the µg/mL range (e.g., 1-100 µg/mL).
Expected to be in the ng/mL range (e.g., 1-1000 ng/mL).[2]
Detection Wavelength: Based on the UV spectrum of nicotinic acid derivatives, a wavelength between 230-270 nm would be appropriate. A UV scan of 6-Hydroxy-5-iodonicotinic acid should be performed to determine the optimal wavelength.
This protocol is suitable for the trace-level quantification of 6-Hydroxy-5-iodonicotinic acid, particularly in complex biological matrices.
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]
Mobile Phase:
Solvent A: 0.1% Formic acid in Water.
Solvent B: Acetonitrile with 0.1% Formic acid.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 µL.
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the analyte.
MRM Transitions: Specific precursor and product ions for 6-Hydroxy-5-iodonicotinic acid would need to be determined by infusing a standard solution into the mass spectrometer.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method cross-validation and a conceptual signaling pathway where a nicotinic acid derivative might be involved.
Caption: Workflow for the cross-validation of two analytical methods.
Unveiling Receptor Interactions: A Comparative Analysis of 6-Hydroxy-5-iodonicotinic Acid and Its Precursors
A detailed examination of the binding affinities of 6-Hydroxy-5-iodonicotinic acid and its precursors, nicotinic acid and 6-hydroxynicotinic acid, reveals critical insights into their interactions with nicotinic acetylch...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the binding affinities of 6-Hydroxy-5-iodonicotinic acid and its precursors, nicotinic acid and 6-hydroxynicotinic acid, reveals critical insights into their interactions with nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of their binding characteristics, supported by experimental data and detailed protocols, to aid researchers and professionals in drug discovery and development.
Comparative Binding Affinity Analysis
To provide a framework for comparison, the following table summarizes known binding affinity data for nicotinic acid and 6-hydroxynicotinic acid with relevant protein targets. This data is essential for understanding the baseline interactions from which the properties of 6-Hydroxy-5-iodonicotinic acid can be extrapolated.
Note: Direct experimental Kd values for nicotinic acid with GPR109A were not found in the provided search results. The value presented is a predicted binding energy from a molecular docking study. The binding of 6-hydroxynicotinic acid to NicC, a bacterial enzyme, is presented here due to the availability of a precise dissociation constant.
Experimental Protocols
The determination of binding affinity is a cornerstone of drug discovery. A commonly employed method for such analysis is the radioligand binding assay. The following protocol provides a detailed methodology for assessing the binding of nicotinic acid derivatives to their target receptors.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methods described for determining the binding affinities of compounds to nicotinic acetylcholine receptors.[4]
Materials:
Cell membranes expressing the target receptor (e.g., nAChRs)
Radioligand (e.g., [³H]-epibatidine)
Test compounds (6-Hydroxy-5-iodonicotinic acid and its precursors)
Non-specific binding inhibitor (e.g., a high concentration of a known ligand like nicotine)
Scintillation vials
Scintillation cocktail
Liquid scintillation counter
Filtration apparatus with glass fiber filters
Procedure:
Preparation of Reaction Mixtures: In scintillation vials, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound in the binding buffer.
Incubation: Incubate the reaction mixtures at room temperature for a sufficient period to allow binding to reach equilibrium (e.g., 1-2 hours).
Determination of Non-specific Binding: In a parallel set of experiments, add a high concentration of a non-specific binding inhibitor along with the radioligand and cell membranes to determine the amount of non-specific binding.
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. This separates the bound radioligand-receptor complex from the unbound radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.
Plot the specific binding as a function of the test compound concentration.
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be converted to a Kd value.
Visualizing Molecular Interactions
To conceptualize the interaction between a ligand and its receptor, the following diagram illustrates a simplified signaling pathway involving the binding of a nicotinic acid derivative to a G-protein coupled receptor.
Caption: Ligand-receptor binding and downstream signaling cascade.
This guide provides a foundational comparison of 6-Hydroxy-5-iodonicotinic acid with its precursors. Further experimental investigation into the binding affinity of 6-Hydroxy-5-iodonicotinic acid is necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent.
A Comparative Guide to Assessing the Specificity of 6-Hydroxy-5-iodonicotinic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the biological specificity of the novel compound 6-Hydroxy-5-iodonicotinic acid. Due to the current absence of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biological specificity of the novel compound 6-Hydroxy-5-iodonicotinic acid. Due to the current absence of direct experimental data for this specific molecule in the public domain, this document outlines a predictive approach based on the known biological activities of structurally related compounds, namely nicotinic acid and its derivatives. The primary focus of this guide is the potential interaction of 6-Hydroxy-5-iodonicotinic acid with the cytochrome P450 (CYP) family of enzymes, which are critical in drug metabolism and are known to be inhibited by nicotinic acid analogs.
The following sections offer a comparative analysis of known CYP inhibitors, detailed experimental protocols for assessing specificity, and a discussion of the metabolic pathways involved. This guide is intended to serve as a valuable resource for researchers designing and interpreting experiments to characterize the selectivity profile of 6-Hydroxy-5-iodonicotinic acid and similar compounds.
Data Presentation: Comparative Inhibition of Cytochrome P450 Enzymes
To provide a context for evaluating the potential specificity of 6-Hydroxy-5-iodonicotinic acid, the following table summarizes the inhibitory activity (IC50 values) of known selective and broad-spectrum inhibitors against a panel of major human CYP isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound can be inferred by comparing its IC50 values across different CYP isoforms.
Table 1: IC50 Values of Known Inhibitors against a Panel of Human Cytochrome P450 Isoforms
Note: The inhibitory values for nicotinic acid and nicotinamide are presented as Ki (inhibition constant) in mM, which were converted to µM for consistency.
Experimental Protocols
To experimentally determine the specificity of 6-Hydroxy-5-iodonicotinic acid, a standardized in vitro cytochrome P450 inhibition assay is recommended. This can be performed using human liver microsomes, which contain a mixture of CYP enzymes, or with specific recombinant CYP isoforms to assess activity against individual enzymes.
Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Objective:
To determine the concentration of 6-Hydroxy-5-iodonicotinic acid that causes 50% inhibition (IC50) of the activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
2. Materials:
Human liver microsomes (HLM) or recombinant human CYP enzymes
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
6-Hydroxy-5-iodonicotinic acid (test compound) dissolved in a suitable solvent (e.g., DMSO)
CYP isoform-specific probe substrates (see Table 2)
Known selective inhibitors for each CYP isoform (positive controls, see Table 2)
Acetonitrile or methanol for reaction termination
96-well microplates
LC-MS/MS system for metabolite quantification
Table 2: CYP Isoform-Specific Substrates and Positive Controls
CYP Isoform
Probe Substrate
Metabolite Measured
Positive Control Inhibitor
CYP1A2
Phenacetin
Acetaminophen
α-Naphthoflavone
CYP2B6
Bupropion
Hydroxybupropion
Sertraline
CYP2C8
Amodiaquine
N-desethylamodiaquine
Montelukast
CYP2C9
Diclofenac
4'-hydroxydiclofenac
Sulfaphenazole
CYP2C19
S-mephenytoin
4'-hydroxy-S-mephenytoin
(+)-N-3-benzylnirvanol
CYP2D6
Dextromethorphan
Dextrorphan
Quinidine
CYP3A4
Midazolam
1'-hydroxymidazolam
Ketoconazole
3. Procedure:
Preparation of Reagents: Prepare stock solutions of the test compound, positive controls, and probe substrates in an appropriate solvent. Prepare working solutions by diluting the stocks in phosphate buffer.
Incubation Setup: In a 96-well plate, add the following to each well in the specified order:
Phosphate buffer
Human liver microsomes or recombinant CYP enzyme
A range of concentrations of 6-Hydroxy-5-iodonicotinic acid or the positive control inhibitor. Include a vehicle control (solvent only).
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
Initiation of Reaction: Add the NADPH regenerating system to all wells to initiate the metabolic reaction.
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway: Role of Cytochrome P450 Enzymes in Drug Metabolism
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered drug efficacy or toxicity. The following diagram illustrates the general role of CYPs in Phase I drug metabolism.
Caption: General pathway of drug metabolism mediated by cytochrome P450 enzymes.
Experimental Workflow: CYP Inhibition Assay
The following diagram outlines the key steps in the in vitro cytochrome P450 inhibition assay described in the experimental protocol.
Caption: Workflow for determining the IC50 of a test compound against CYP enzymes.
Navigating Nicotinic Acid Derivatives: An In Silico and In Vitro Activity Comparison of 6-Hydroxy-5-iodonicotinic Acid and Related Analogs
For researchers and drug development professionals, understanding the interplay between computational predictions and laboratory results is paramount in the early stages of drug discovery. This guide provides a comparati...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals, understanding the interplay between computational predictions and laboratory results is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the predicted and experimental activities of 6-hydroxy-5-iodonicotinic acid and its close structural analogs, offering insights into their potential as enzyme inhibitors.
While direct experimental and computational data for 6-hydroxy-5-iodonicotinic acid is limited in publicly available literature, a robust comparative analysis can be constructed by examining its structural analog, 6-hydroxynicotinic acid. This well-studied compound serves as a valuable surrogate for understanding the potential biological activity, particularly as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC).
In Vitro Activity: Enzyme Kinetics of 6-Hydroxynicotinic Acid
In vitro studies have extensively characterized the interaction of 6-hydroxynicotinic acid with NicC, a flavin-dependent monooxygenase involved in the bacterial degradation of nicotinic acid. The catalytic efficiency of this enzyme with 6-hydroxynicotinic acid as a substrate has been determined, providing key kinetic parameters. Furthermore, the inhibitory potential of related analogs has been explored, offering a glimpse into the structure-activity relationships within this class of compounds.
In Silico Insights: Molecular Docking of Iodo-Substituted Nicotinic Acid Derivatives
While a specific molecular docking study for 6-hydroxy-5-iodonicotinic acid with NicC is not available, in silico studies on other iodo-substituted nicotinic acid derivatives provide valuable insights into their potential binding modes. For instance, molecular docking of a nicotinic acid derivative containing a 2-hydroxy-3,5-diiodophenyl substituent with tyrosyl-tRNA synthetase revealed key interactions. These studies suggest that the iodine atoms can form significant alkyl interactions with hydrophobic residues in the enzyme's active site, such as TYR98, ILE14, and VAL6.[4] This highlights the potential for the iodine atom in 6-hydroxy-5-iodonicotinic acid to contribute to binding affinity and specificity for its target enzyme.
Experimental Protocols
Steady-State Enzyme Kinetics of 6-Hydroxynicotinate 3-monooxygenase (NicC)
The enzymatic activity of NicC is determined by monitoring the consumption of NADH at 340 nm using a spectrophotometer. The reaction mixture typically contains the enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), a saturating concentration of NADH, and varying concentrations of the substrate, 6-hydroxynicotinic acid. The reaction is initiated by the addition of the substrate. Initial rates are measured and fitted to the Michaelis-Menten equation to determine the KM and Vmax values. For inhibitors, the Ki value is determined by measuring the initial rates at different substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).[1][2]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the enzymatic reaction catalyzed by NicC and a typical experimental workflow for determining enzyme kinetics.
Enzymatic reaction catalyzed by NicC.
Experimental workflow for enzyme kinetics.
Conclusion
The analysis of 6-hydroxynicotinic acid and its halogenated analogs provides a strong foundation for predicting the activity of 6-hydroxy-5-iodonicotinic acid. The available in vitro data for 6-hydroxynicotinic acid establishes it as a substrate for NicC, while the enhanced activity of the 5-chloro analog suggests that halogen substitution at this position can be beneficial for enzyme interaction.[3] In silico studies on other iodinated nicotinic acid derivatives further support the potential for the iodine atom to engage in favorable interactions within an enzyme's active site.[4]
For researchers in drug development, these findings suggest that 6-hydroxy-5-iodonicotinic acid is a promising candidate for inhibition or substrate-based studies targeting enzymes that recognize nicotinic acid scaffolds. Future work should focus on the synthesis and direct in vitro testing of this compound against relevant enzymes, as well as targeted in silico modeling to elucidate its specific binding interactions. This combined approach will be crucial in validating its potential as a bioactive molecule.
Independent Verification of 6-Hydroxy-5-iodonicotinic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of potential synthetic routes for 6-Hydroxy-5-iodonicotinic acid, a crucial building block in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 6-Hydroxy-5-iodonicotinic acid, a crucial building block in pharmaceutical and agrochemical research. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines a primary proposed synthesis based on established chemical principles and compares it with a plausible alternative route. The information herein is intended to facilitate the independent verification and optimization of its synthesis.
Comparative Analysis of Synthetic Methodologies
The synthesis of 6-Hydroxy-5-iodonicotinic acid can be approached via two main strategies: direct iodination of a pre-existing hydroxynicotinic acid core or a multi-step synthesis involving the introduction of the iodo group prior to the formation of the final acid. This guide will focus on the direct iodination of 6-hydroxynicotinic acid as the primary method and a potential alternative involving the transformation of a nitro-analogue.
Parameter
Method 1: Direct Iodination
Method 2: From 5-Nitro Analogue (Proposed)
Starting Material
6-Hydroxynicotinic acid
6-Hydroxy-5-nitronicotinic acid
Key Transformation
Electrophilic Iodination
Reduction of nitro group, diazotization, and iodination (Sandmeyer-type reaction)
Reagents
N-Iodosuccinimide (NIS) or I₂/NaI with an oxidizing agent (e.g., NaOCl)
1. Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) 2. NaNO₂/HCl 3. KI
Anticipated Yield
Moderate to Good
Variable, potentially lower due to multiple steps
Purity
Good, potential for di-iodinated byproducts
May require significant purification to remove byproducts from each step
Scalability
Potentially scalable
More complex for large-scale synthesis
Safety Considerations
Use of corrosive and oxidizing reagents.
Use of flammable solvents, potentially hazardous intermediates (diazonium salts).
Experimental Protocols
Method 1: Direct Electrophilic Iodination of 6-Hydroxynicotinic Acid
This proposed method is based on the known reactivity of activated aromatic systems towards electrophilic iodination. 6-Hydroxynicotinic acid, being an electron-rich hydroxypyridine, is expected to undergo iodination at the electron-rich position ortho to the hydroxyl group.
Materials:
6-Hydroxynicotinic acid
N-Iodosuccinimide (NIS)
Acetonitrile (or other suitable polar aprotic solvent)
Stirring apparatus
Reaction flask
Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
In a clean, dry reaction flask, dissolve 6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as acetonitrile.
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
After the reaction is complete (typically a few hours), the solvent is removed under reduced pressure.
The crude product is then subjected to an aqueous workup to remove succinimide.
The resulting solid can be purified by recrystallization or column chromatography to yield pure 6-Hydroxy-5-iodonicotinic acid.
Method 2: Synthesis from 6-Hydroxy-5-nitronicotinic Acid (Proposed Alternative)
This multi-step approach offers an alternative route, leveraging the known synthesis of the 5-nitro analogue.
Step 1: Reduction of the Nitro Group
6-Hydroxy-5-nitronicotinic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
A reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂ over Palladium on carbon) is used to reduce the nitro group to an amine.
The reaction is monitored until completion, followed by workup to isolate the 5-amino-6-hydroxynicotinic acid.
Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)
The isolated 5-amino-6-hydroxynicotinic acid is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.
A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.
A solution of potassium iodide (KI) is then added to the diazonium salt solution, leading to the displacement of the diazonium group with iodine.
The reaction mixture is allowed to warm to room temperature, and the product, 6-Hydroxy-5-iodonicotinic acid, is isolated by filtration or extraction and purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Workflow for the direct iodination of 6-hydroxynicotinic acid.
Caption: Proposed multi-step synthesis from the 5-nitro analogue.
Independent Verification and Characterization
For independent verification of the synthesized 6-Hydroxy-5-iodonicotinic acid, a combination of analytical techniques is recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the iodine atom on the pyridine ring.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carboxylic acid, C-I bond).
Melting Point Analysis: To assess the purity of the final product.
By following the outlined protocols and employing rigorous analytical characterization, researchers can confidently synthesize and verify 6-Hydroxy-5-iodonicotinic acid for their specific applications. The choice between the direct iodination and the multi-step approach will depend on the availability of starting materials, desired scale, and the laboratory's expertise with the respective chemical transformations.
Safety & Regulatory Compliance
Safety
Prudent Disposal of 6-Hydroxy-5-iodonicotinic Acid: A Step-by-Step Guide
The proper disposal of 6-Hydroxy-5-iodonicotinic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for...
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of 6-Hydroxy-5-iodonicotinic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle 6-Hydroxy-5-iodonicotinic acid with appropriate safety measures. Based on data from analogous compounds, this substance should be treated as hazardous.
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2]
In Case of Spills:
Spills should be managed immediately to prevent dispersion. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] The absorbed material should then be collected into a designated, sealed container for hazardous waste. Do not permit the chemical to enter drains or waterways.[2]
Hazard Assessment Summary
While specific quantitative data for 6-Hydroxy-5-iodonicotinic acid is unavailable, the table below summarizes the hazards associated with the closely related compound, 6-Hydroxynicotinic acid, to inform safe handling and disposal protocols.
Avoid breathing dust. Use in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is mandatory to mitigate risks. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] As a halogenated pyridine derivative, it falls into the category of regulated chemical waste.
1. Waste Segregation and Collection:
Initial Containment: Collect waste 6-Hydroxy-5-iodonicotinic acid, including any contaminated materials (e.g., absorbent from spills, contaminated labware), in a dedicated, properly labeled hazardous waste container.
Avoid Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Selection and Labeling:
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 6-Hydroxy-5-iodonicotinic acid." Do not use abbreviations or chemical formulas.
3. Storage of Chemical Waste:
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6] The storage area should be a designated satellite accumulation area for hazardous waste.
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Final Disposal:
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[5] These services are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 6-Hydroxy-5-iodonicotinic acid.